Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Executive Summary 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (Molecular Formula: C12H10ClNO2 ) is a highly specialized bifunctional building block utilized extensively in the rational design of small-molecule kinase inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Chloro-4-(pyridin-2-ylmethoxy)phenol (Molecular Formula:
C12H10ClNO2
) is a highly specialized bifunctional building block utilized extensively in the rational design of small-molecule kinase inhibitors. Featuring a nucleophilic phenolic hydroxyl group, an electron-withdrawing chlorine atom, and a basic pyridine ring linked via a flexible methylene ether bridge, this compound serves as a critical intermediate. It is structurally analogous to [1], a well-documented precursor in the synthesis of selective Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors.
This guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic application in modern drug discovery.
Physicochemical Properties & Molecular Dynamics
Understanding the physicochemical behavior of this compound is paramount for predicting its reactivity, solubility, and downstream pharmacokinetic profile when incorporated into larger Active Pharmaceutical Ingredients (APIs).
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters of the compound. Data is derived from structural calculations and empirical baselines of analogous pyridine-ether derivatives.
Property
Value / Characteristic
Mechanistic Implication
Molecular Weight
235.67 g/mol
Ideal low-molecular-weight fragment for modular API assembly.
LogP (Predicted)
~2.8
Balances lipophilicity for membrane permeability with aqueous solubility.
pKa (Phenol OH)
~9.2
The ortho-chlorine atom inductively lowers the pKa compared to standard phenol (~10.0), increasing its nucleophilicity under mildly basic conditions.
pKa (Pyridine N)
~5.2
Remains unprotonated at physiological pH (7.4), but easily forms water-soluble salts (e.g., HCl salts) during purification.
Topological Polar Surface Area
42.3 Ų
Excellent for oral bioavailability; well below the 140 Ų Lipinski threshold.
Hydrogen Bond Donors
1 (Phenolic OH)
Crucial for directing late-stage cross-coupling or etherification.
Hydrogen Bond Acceptors
3 (N, O, O)
Facilitates target-protein interactions (e.g., hinge region binding).
Acid-Base Causality
The dual pKa nature of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol dictates its handling. The pyridine nitrogen (
pKa≈5.2
) allows for orthogonal extraction. By adjusting the aqueous phase to pH 2.0, the compound partitions into the aqueous layer as a pyridinium salt, leaving neutral organic impurities behind. Subsequent neutralization to pH 7.0 forces the compound back into the organic phase, creating a highly efficient, self-validating purification loop without the need for exhaustive chromatography.
Chemical Synthesis & Mechanistic Rationale
Synthesizing this specific phenol requires strict regiocontrol. Direct alkylation of 2-chloro-benzene-1,4-diol with 2-(chloromethyl)pyridine yields an inseparable mixture of regioisomers. To achieve absolute regioselectivity, we employ an orthogonal protection strategy using 4-((tert-butyldimethylsilyl)oxy)-2-chlorophenol .
Fig 1: Orthogonal synthesis workflow for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol using TBS protection.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; each step includes an observable mechanistic checkpoint.
Step 1: Williamson Etherification
Reagents: Dissolve 1.0 eq of 4-((tert-butyldimethylsilyl)oxy)-2-chlorophenol in anhydrous DMF (0.2 M). Add 2.0 eq of anhydrous
K2CO3
.
Causality:K2CO3
is chosen over stronger bases (like NaH) to prevent unwanted silyl migration or cleavage. The mild base selectively deprotonates the more acidic phenol.
Reaction: Add 1.1 eq of 2-(chloromethyl)pyridine hydrochloride. Heat to 80°C for 4 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (
Rf≈0.4
) will disappear, replaced by a highly UV-active spot (
Rf≈0.6
).
Step 2: Orthogonal Silyl Deprotection
Reagents: Isolate the intermediate, dissolve in anhydrous THF (0.1 M), and cool to 0°C.
Reaction: Dropwise add 1.2 eq of Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF). Stir for 2 hours, allowing the reaction to warm to room temperature.
Causality: Why TBAF and not hydrogenolysis (Pd/C)? Hydrogenolysis risks cleaving both the aryl-chloride bond and the newly formed picolyl ether. The fluoride ion from TBAF selectively attacks the silicon atom due to the exceptionally high bond energy of the Si-F bond (~582 kJ/mol), driving the equilibrium strictly toward the phenoxide release.
Workup: Quench with saturated
NH4Cl
, extract with EtOAc, and wash extensively with brine to remove residual tetrabutylammonium salts.
Analytical Characterization (Self-Validation)
To confirm structural integrity, subject the final product to LC-MS (ESI+).
Expected Mass: You will observe a characteristic
[M+H]+
peak at m/z 236.0 .
Isotopic Validation: Crucially, because of the single chlorine atom (
35Cl
and
37Cl
natural abundance), the spectrum must display a distinct M+2 isotope peak at m/z 238.0 with a relative abundance of approximately 33%. If this 3:1 ratio is absent, the aryl-chloride bond was compromised during synthesis.
Application in Drug Discovery: Kinase Inhibitor Design
In medicinal chemistry, the 3-chloro-4-(pyridin-2-ylmethoxy)phenyl moiety is a privileged pharmacophore. As detailed in patents outlining [2], this structural motif is engineered to dock perfectly into the ATP-binding pocket of receptor tyrosine kinases.
Structure-Activity Relationship (SAR) Causality
The Pyridine Ring: Acts as a hydrogen bond acceptor, interacting with the solvent-exposed region of the kinase domain or coordinating with structural water molecules.
The Ether Linkage: Provides critical rotational freedom, allowing the pyridine ring to adopt an optimal dihedral angle for binding.
The Chlorine Atom: Fills a hydrophobic sub-pocket within the kinase hinge region. Its electron-withdrawing nature also modulates the electronic cloud of the central benzene ring, increasing the overall binding affinity (
ΔG
) through enhanced
π−π
stacking with phenylalanine residues in the target protein.
Fig 2: Mechanism of action for derivatives targeting the EGFR/HER2 kinase domain signaling cascade.
By utilizing 3-Chloro-4-(pyridin-2-ylmethoxy)phenol as a starting material, researchers can functionalize the phenolic oxygen (e.g., via triflation followed by Buchwald-Hartwig amination) to attach diverse heterocyclic cores, rapidly generating libraries of potent anti-tumor candidates.
References
Title: Quinazoline derivatives as tyrosine kinase inhibitors (US20070015743A1)
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 1331737-24-6
Executive Summary As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently evaluate the structural and synthetic viability of key chemical building blocks. CAS 13...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) development, I frequently evaluate the structural and synthetic viability of key chemical building blocks. CAS 1331737-24-6 , chemically designated as 3-chloro-4-(pyridin-2-ylmethoxy)phenol , is a highly specialized intermediate[1]. It serves as the foundational structural moiety for Pyrotinib (SHR-1258) , an irreversible dual tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR),[2].
This whitepaper deconstructs the physicochemical properties of CAS 1331737-24-6, the causality behind its structural design in kinase inhibitors, and provides a self-validating, step-by-step synthetic protocol for its regioselective preparation.
Molecular Architecture & Physicochemical Profile
Understanding the baseline physical and chemical parameters of an intermediate is critical for predicting its behavior in complex downstream coupling reactions. The quantitative data for CAS 1331737-24-6 is summarized below[1],[3].
Electrophilic precursor (post-tosylation) for C-N cross-coupling
Structural Causality in Kinase Inhibitor Design
In drug development, no functional group is arbitrary. The architecture of CAS 1331737-24-6 is meticulously engineered to ensure the final API (Pyrotinib) achieves optimal binding affinity within the ATP-binding pocket of the EGFR/HER2 kinase domains,[4].
The Pyridine Ring: Acts as a lipophilic extension that penetrates deep into the hydrophobic pocket of the kinase domain. The nitrogen atom can also participate in critical hydrogen bonding with the hinge region of the kinase.
The Ether Linkage (-O-CH2-): Provides essential conformational flexibility. This rotational freedom allows the pyridine ring to dynamically adjust its vector to maximize Van der Waals interactions within the target protein.
The Chlorine Atom (3-Position): The electron-withdrawing nature of the halogen modulates the electron density of the aromatic system. More importantly, its steric bulk restricts the rotation of the adjacent ether linkage, locking the molecule into a bioactive conformation that favors target engagement over off-target binding.
Regioselective Synthesis Workflow
The synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)phenol requires precision. The most efficient route involves the alkylation of 2-chloro-1,4-benzenediol with 2-(chloromethyl)pyridine. However, the benzenediol presents two competing hydroxyl groups.
Causality behind the experimental choice: The regioselective alkylation relies entirely on the differential
pKa
of the two hydroxyl groups. The inductive electron-withdrawing effect of the ortho-chlorine atom significantly lowers the
pKa
of the adjacent C1-hydroxyl group. By employing a stoichiometric amount of a mild base (e.g., potassium carbonate), this specific hydroxyl is selectively deprotonated. The resulting phenoxide acts as the nucleophile in the Williamson ether synthesis, yielding the desired 1,3,4-substitution pattern rather than the 1,2,4-isomer.
DOT Diagram 1: pKa-directed regioselective synthesis of CAS 1331737-24-6.
Step 1: Deprotonation. Charge a dry, nitrogen-purged reactor with 2-chloro-1,4-benzenediol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (
K2CO3
, 1.1 eq). Stir at ambient temperature for 30 minutes to ensure complete formation of the phenoxide anion.
Step 2: Alkylation. Slowly add 2-(chloromethyl)pyridine hydrochloride (1.05 eq) to the suspension. Elevate the internal temperature to 60°C and maintain for 4 hours.
Step 3: In-Process Control (IPC) & Self-Validation. Sample the reaction mixture and analyze via HPLC. Validation Criterion: The reaction is deemed complete when the starting material peak area is < 2%. If the bis-alkylated byproduct exceeds 5%, the base stoichiometry must be reduced in subsequent batches.
Step 4: Quench & Isolation. Quench the reaction with chilled deionized water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude product.
Downstream Integration: The Pyrotinib Pathway
Traditionally, the 4-anilinoquinoline core of EGFR/HER2 inhibitors is constructed by reacting a 4-chloroquinoline with an aniline derivative. However, the Pyrotinib synthesis utilizes an inverted paradigm.
Instead of starting with an aniline, CAS 1331737-24-6 (a phenol) is reacted with p-toluenesulfonyl chloride to generate an aryl tosylate (CAS 1882056-55-4). This tosylate serves as the electrophilic coupling partner for a 4-aminoquinoline intermediate. This strategic inversion yields higher purity profiles and circumvents the genotoxic risks associated with handling highly reactive aniline intermediates at scale.
DOT Diagram 2: Inverted C-N coupling paradigm in Pyrotinib API synthesis.
Analytical Validation Standards
Before advancing CAS 1331737-24-6 to the tosylation stage, its structural identity and purity must be rigorously validated to prevent the propagation of impurities.
High-Performance Liquid Chromatography (HPLC):
Causality: To quantify the presence of the 2-chloro regioisomer byproduct.
Validation: The product peak must exhibit >98% area under the curve (AUC) at 254 nm. The regioisomer must be strictly <0.5%.
Proton Nuclear Magnetic Resonance (1H-NMR, 400 MHz, DMSO-d6):
Causality: To verify the regiochemistry of the ether linkage.
Validation: The singlet for the methylene bridge (-CH2-O-) should appear around 5.2 ppm. The aromatic protons of the phenol ring must show the characteristic 1,2,4-substitution splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet), confirming the chlorine is at the 3-position relative to the phenol OH.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Causality: To confirm the exact mass and rule out bis-alkylation.
Validation: ESI+ mode must show the[M+H]+ peak at m/z 236.0, accompanied by the characteristic 3:1 isotopic pattern indicative of a single chlorine atom (35Cl/37Cl).
Technical Whitepaper: Synthesis, Safety, and Application of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in Kinase Inhibitor Development
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Material Safety Data Sheet (MSDS) Executive Summary The compound 3-Chloro-4-(pyridin-2-ylmeth...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Material Safety Data Sheet (MSDS)
Executive Summary
The compound 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a highly specialized organic building block featuring both halogenated and heterocyclic functionalities. While its closely related analog, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 524955-09-7) [1], is heavily documented as a precursor for disubstituted (arylamino)quinolinecarbonitriles—orally active irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase [2]—the phenol variant offers unique hydrogen-bonding capabilities and orthogonal reactivity for etherification and esterification in structure-activity relationship (SAR) studies.
This whitepaper provides an authoritative guide on the structural properties, synthetic methodologies, handling protocols, and pharmacological utility of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, serving as both an in-depth experimental manual and a comprehensive MSDS.
Chemical Identity & Structural Analysis
The structural architecture of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol dictates both its chemical reactivity and its toxicological profile. The molecule consists of a central chlorophenol moiety linked via a methylene ether bridge to a pyridine ring.
Quantitative Physicochemical Properties
The following table summarizes the key physicochemical parameters critical for reaction planning and safety assessments.
The primary utility of this compound lies in its role as a versatile intermediate. The pyridine ring enhances aqueous solubility and provides a basic nitrogen for favorable interactions within the ATP-binding pocket of kinases, while the chlorophenol acts as a rigid, lipophilic spacer.
Mechanism of Action: HER2/EGFR Pathway Inhibition
When converted into complex quinolinecarbonitriles, derivatives of this building block act as irreversible inhibitors of the HER2/EGFR kinase domains. The inhibition prevents receptor autophosphorylation, thereby halting downstream signaling cascades (such as the MAPK/ERK and PI3K/AKT pathways) that drive tumor cell proliferation.
Figure 1: Mechanism of HER2/EGFR kinase inhibition by derivatives of the target compound, blocking downstream tumor proliferation pathways.
Experimental Protocol: Synthesis & Isolation
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. It explains the causality behind each reagent choice, ensuring that researchers understand the mechanistic rationale.
Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
This protocol adapts the Williamson ether synthesis methodology, utilizing 2-(chloromethyl)pyridine and 2-chloro-1,4-benzenediol.
Step-by-Step Methodology:
Preparation of the Reaction Mixture:
Action: Dissolve 2-chloro-1,4-benzenediol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is chosen as a polar aprotic solvent to solvate the phenoxide ion without hydrogen bonding to it, thereby maximizing its nucleophilicity.
Deprotonation:
Action: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.
Causality: K₂CO₃ is a mild base sufficient to deprotonate the more acidic phenol group (pKa ~9.5) without causing unwanted side reactions or degradation of the starting materials.
Alkylation:
Action: Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq) dropwise. Elevate the temperature to 60°C and stir for 12 hours under an inert argon atmosphere.
Causality: The controlled heating provides the activation energy required for the S_N2 displacement of the chloride by the phenoxide. The argon atmosphere prevents oxidative degradation of the electron-rich phenol moiety.
Quenching and Extraction:
Action: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Causality: Water neutralizes the base and dissolves inorganic salts (KCl). EtOAc efficiently extracts the moderately polar organic product while leaving highly polar impurities in the aqueous phase.
Purification:
Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes:EtOAc gradient).
Causality: Brine removes residual water from the organic layer. Silica gel chromatography separates the mono-alkylated target product from unreacted starting materials and any bis-alkylated byproducts based on polarity differences.
Material Safety Data Sheet (MSDS) & Handling Protocols
Due to the structural similarity to other halogenated phenols and pyridine derivatives, 3-Chloro-4-(pyridin-2-ylmethoxy)phenol must be handled with strict safety protocols [4].
Hazard Identification
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed.
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
Warning
H319: Causes serious eye irritation.
Specific Target Organ Toxicity
Category 3
Warning
H335: May cause respiratory irritation.
First Aid Measures
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Rationale: Pyridine derivatives can cause respiratory tract irritation; fresh air dilutes the localized concentration of the irritant.
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. Rationale: Chlorophenols can be absorbed through the skin and cause localized necrosis or systemic toxicity.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Rationale: The basicity of the pyridine nitrogen and the acidity of the phenol can cause severe corneal damage upon prolonged contact.
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
Handling and Storage
Handling: Conduct all operations inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid generating dust.
Storage: Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from light and moisture. Incompatibilities: Strong oxidizing agents, strong acids, and acid chlorides. Exothermic reactions may occur upon contact with strong oxidizers.
References
Exploratory
Thermodynamic Stability of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol: A Comprehensive Technical Guide
Executive Summary In the landscape of targeted therapeutics, particularly within the synthesis of tyrosine kinase inhibitors (TKIs) such as neratinib, halogenated heterocyclic phenol ethers serve as critical intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of targeted therapeutics, particularly within the synthesis of tyrosine kinase inhibitors (TKIs) such as neratinib, halogenated heterocyclic phenol ethers serve as critical intermediates and potential degradants [1]. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS: 1331737-24-6) is a highly functionalized molecule featuring a phenol moiety, an ether linkage, a pyridine ring, and a chlorine substituent. Understanding its thermodynamic stability is paramount for drug development professionals aiming to control impurity profiles, optimize synthetic routes, and ensure the shelf-life of related active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, detailing its degradation kinetics, solid-state behavior, and self-validating experimental protocols aligned with ICH Q1A(R2) guidelines [2].
Structural Thermodynamics & Vulnerability Mapping
As a Senior Application Scientist, evaluating a molecule's stability requires moving beyond empirical observation to fundamental physical organic chemistry. The thermodynamic stability of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is dictated by the interplay of its functional groups:
The Phenol Moiety (pKa ~8.7): The inductive electron-withdrawing effect of the ortho-chlorine atom lowers the pKa of the phenol relative to unsubstituted phenol (pKa 10). Under basic conditions (pH > 9), the formation of the phenoxide anion significantly increases the electron density of the aromatic ring, drastically lowering the activation energy (
Ea
) for auto-oxidation and yielding complex quinone oligomers.
The Pyridin-2-ylmethoxy Ether Linkage: Ether bonds are generally robust, but the benzylic position adjacent to a pyridine ring presents unique thermodynamic behavior. In acidic media (pH < 4), the pyridine nitrogen (pKa ~5.2) protonates first. Counterintuitively, this protonation protects the ether from rapid
SN1
hydrolytic cleavage. The adjacent positively charged pyridinium ring strongly destabilizes any developing carbocation at the benzylic carbon via electrostatic repulsion. Consequently, acidic degradation requires higher thermal energy, proceeding primarily via an
SN2
mechanism.
The Pyridine Ring: While thermodynamically stable against hydrolysis, the basic nitrogen is highly susceptible to electrophilic oxygen species, leading to
N
-oxide formation under oxidative stress.
Degradation Pathways Visualization
Fig 1: Primary thermodynamic degradation pathways of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Quantitative Thermodynamic Parameters
To facilitate formulation and synthetic planning, the following table summarizes the critical thermodynamic and kinetic parameters of the compound. Data is synthesized from structural analogs and predictive physical chemistry models.
Parameter
Value
Mechanistic Implication
pKa
1 (Pyridine Nitrogen)
~5.2
Dictates solubility and ether stability at low pH.
High thermal stability of the intact covalent framework.
Self-Validating Experimental Protocols
To establish a trustworthy stability profile, experimental designs must be self-validating. This means incorporating mass balance checks (ensuring the sum of the parent drug and degradants equals 100% of the initial concentration) and orthogonal analytical techniques [3].
Protocol 1: ICH Q1A(R2) Aligned Solution-State Kinetic Profiling
This protocol determines the pH-rate profile and isolates specific degradation mechanisms.
Step 1: Buffer Preparation & Matrix Control
Prepare three 50 mM buffer systems: Phosphate buffer (pH 2.0), Citrate buffer (pH 6.5), and Borate buffer (pH 10.0).
Causality Check: pH 6.5 is chosen as the intermediate because the pyridine is largely deprotonated and the phenol remains protonated, representing the molecule's most thermodynamically stable isoelectric state.
Step 2: Sample Dissolution & Stress Application
Dissolve the compound in a 10% Acetonitrile/Buffer co-solvent system to achieve a final concentration of 0.5 mg/mL.
Aliquot into amber glass HPLC vials (to prevent photolytic interference) and seal with PTFE septa.
Incubate at multiple temperature points (40°C, 60°C, 80°C) in a validated stability chamber.
Step 3: Quenching & Mass Balance Analysis
Pull samples at
t=
0, 24, 72, 168, and 336 hours.
Immediately quench the reaction by neutralizing the pH and cooling to 4°C.
Analyze via HPLC-PDA-MS. Self-Validation: Calculate peak purity using the PDA detector. If the mass balance falls below 98%, suspect volatile degradants or secondary degradation into undetectable oligomers, necessitating a switch to ELSD or CAD detection.
Solid-state stability is driven by the intermolecular hydrogen bonding network between the phenol
OH
and the pyridine
N
.
Step 1: Differential Scanning Calorimetry (DSC)
Weigh 3.0 ± 0.1 mg of the compound into a standard aluminum pan. Crimp the lid with a pinhole to allow for the release of trapped moisture without altering the internal pressure.
Equilibrate at 25°C, then heat at a rate of 10°C/min to 300°C under a continuous nitrogen purge (50 mL/min).
Expert Insight: A sharp endothermic peak indicates the melting point (
Tm
). Any exothermic events prior to
Tm
indicate polymorphic transitions or solid-state degradation.
Step 2: Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA-IR)
Load 10 mg of the sample onto a platinum TGA pan.
Heat at 10°C/min to 500°C. Route the evolved gases through a heated transfer line into an FTIR spectrometer.
Causality Check: This orthogonal setup allows you to identify what is breaking off. If ether cleavage occurs thermally, the IR will detect the evolution of picolyl alcohol derivatives.
Experimental Workflow Visualization
Fig 2: Self-validating experimental workflow for thermodynamic profiling.
Conclusion & Strategic Recommendations
The thermodynamic stability of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is highly dependent on its ionization state. The molecule exhibits maximum stability in mildly acidic to neutral conditions (pH 4.0 - 6.5).
For Drug Development Professionals:
Formulation Strategy: If this moiety is present in a final dosage form, aqueous formulations must be buffered away from basic pH to prevent rapid phenolic oxidation. The inclusion of antioxidants (e.g., ascorbic acid or BHT) is highly recommended.
Process Chemistry: During synthesis, avoid prolonged exposure to strong bases in the presence of atmospheric oxygen. If basic conditions are required for coupling reactions, stringent inert atmosphere (Argon/Nitrogen) protocols must be enforced to maintain the integrity of the phenol.
By understanding the causality behind these degradation pathways, scientists can proactively design robust formulations and synthetic routes, bypassing costly late-stage stability failures.
References
U.S. Food and Drug Administration (FDA). (2025). Q1 Stability Testing of Drug Substances and Drug Products. International Council for Harmonisation (ICH). Retrieved from[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from[Link]
National Institutes of Health (NIH). Forced degradation studies: A practical guide to thermodynamic stability and comparability. Retrieved from[Link]
Foundational
An In-Depth Technical Guide on the Predicted Toxicity and Environmental Hazards of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive assessment of the potential toxicity and environmental hazards of 3-Chloro-4-(pyridin-2-ylmethoxy)phe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive assessment of the potential toxicity and environmental hazards of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. Due to the limited availability of direct empirical data for this specific molecule, this document employs a robust, evidence-based predictive approach. By leveraging structure-activity relationships (SAR), read-across analysis from its close structural analogue, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, and a thorough review of the toxicological profiles of its constituent chemical classes—chlorophenols and pyridinyl ethers—this guide offers a detailed forecast of its likely metabolic fate, toxicological endpoints, and environmental behavior. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making in handling, risk assessment, and future research concerning this compound.
Introduction and Chemical Identity
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a complex organic molecule incorporating a chlorinated phenol moiety linked via an ether bond to a pyridine ring. While specific applications of this phenol derivative are not widely documented in public literature, its structural analogue, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7), is a known intermediate in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor used in cancer therapy.[1][2] This association suggests that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol may be encountered in pharmaceutical research and development, either as a precursor, impurity, or metabolite.
The inherent reactivity and biological activity of the chlorophenol and pyridine functional groups necessitate a thorough evaluation of this compound's potential health and environmental risks. This guide will systematically deconstruct the molecule to predict its behavior, providing a scientifically grounded framework for its safe handling and investigation.
Property
Predicted Value/Information
Source/Basis for Prediction
Chemical Name
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
IUPAC Nomenclature
Molecular Formula
C₁₂H₁₀ClNO₂
-
Molecular Weight
235.67 g/mol
-
Structure
A phenol ring substituted with a chlorine atom and a pyridin-2-ylmethoxy group.
-
Predicted Solubility
Likely sparingly soluble in water, with increased solubility in organic solvents.
Based on the hydrophobic nature of the chlorophenol and pyridine rings.
Predicted Reactivity
Incompatible with strong oxidizing agents, acids, and reducing agents.
Based on general reactivity of phenols and ethers.[1]
Predicted Human Health Hazards: A Toxicological Profile
The toxicological profile of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is herein predicted based on the known hazards of its constituent parts and data from its aniline analogue.
Acute Toxicity and Irritation
Based on the Safety Data Sheet (SDS) for the aniline analogue, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, the target compound is predicted to be a skin and eye irritant.[3] Phenols and chlorophenols are known to be corrosive and can cause chemical burns upon contact.[4]
Dermal Exposure: Expected to cause skin irritation, potentially leading to redness and inflammation. Prolonged contact may result in more severe irritation.[3]
Ocular Exposure: Predicted to cause serious eye irritation.[3] Immediate and thorough rinsing with water is recommended following any eye contact.
Inhalation: May cause respiratory tract irritation.[4]
Ingestion: Likely to be harmful if swallowed, a common characteristic of substituted phenols.[4]
Systemic Toxicity
Systemic toxicity is anticipated due to the combined effects of the chlorophenol and pyridine moieties.
Hepatotoxicity (Liver Toxicity): This is a significant concern. Chlorophenols are known to target the liver, and the drug Neratinib, for which the aniline analogue is a precursor, is associated with hepatotoxicity, including increases in liver transaminases.[5][6] It is therefore highly probable that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol also carries a risk of liver injury.
Neurotoxicity: Pyridine and its derivatives can exert effects on the central nervous system. While data on the target compound is absent, this potential should be considered.
Other Organ Systems: Based on the toxicology of related compounds, other organ systems could potentially be affected, though with a lower level of certainty.
Genotoxicity and Carcinogenicity
There is no direct evidence regarding the genotoxicity or carcinogenicity of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. However, some aromatic amines, such as the aniline analogue, are classified as suspected human carcinogens.[1] While the phenol may have a different profile, this warrants a cautious approach. Some chlorophenols are also considered to be possible human carcinogens.[1]
Predicted Metabolic Pathways
The metabolism of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is expected to be primarily hepatic, mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a likely key player, given its role in the metabolism of Neratinib.[5][7]
The following metabolic transformations are predicted:
O-Dealkylation: Cleavage of the ether linkage between the phenol and the pyridine-methylene group is a probable metabolic pathway for pyridinyl ether compounds. This would yield 3-chlorohydroquinone and 2-pyridinemethanol.
Hydroxylation of the Pyridine Ring: The pyridine ring is susceptible to oxidative metabolism, leading to the formation of hydroxylated metabolites.
N-Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This is a known metabolic pathway for Neratinib.
Conjugation: The phenolic hydroxyl group and any newly formed hydroxyl metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.
Caption: Predicted metabolic pathways of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Predicted Environmental Hazards and Ecotoxicology
The environmental fate and effects of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol are predicted based on the known behavior of chlorophenols and pyridine derivatives.
Environmental Fate
Biodegradation: Pyridine and many of its derivatives are biodegradable in soil and water, although the rate can be slow.[8][9] The presence of the chlorine atom on the phenol ring may increase the recalcitrance of the molecule to microbial degradation.[10] The degradation of pyridines in the environment often proceeds through hydroxylated intermediates.[8]
Persistence: Due to the chlorinated aromatic ring, the compound may exhibit some persistence in the environment. Data on the environmental fate of chloropyridines is noted to be lacking.[9]
Mobility: The compound's mobility in soil will be influenced by its water solubility and soil organic carbon content. It is expected to have moderate mobility.
Bioaccumulation: A definitive prediction of bioaccumulation potential is difficult without experimental data. However, the presence of lipophilic aromatic rings suggests a potential for some level of bioaccumulation in aquatic organisms.
Ecotoxicity
Chlorophenols as a class are known to be toxic to aquatic life.[10] Pyridine derivatives also exhibit a range of toxicities to aquatic organisms. Therefore, it is highly likely that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is toxic to aquatic organisms.
Organism Group
Predicted Toxicity
Basis for Prediction
Fish
Likely to be toxic.
Chlorophenols and some pyridine derivatives are known to be toxic to fish.[10][11]
Daphnia
Likely to be toxic.
Aquatic invertebrates are often sensitive to phenolic compounds.
Algae
Likely to be toxic.
As primary producers, algae are a common endpoint for ecotoxicity testing of aromatic pollutants.
Experimental Protocols for Hazard Assessment
For a comprehensive evaluation of the toxicity and environmental hazards of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the following experimental protocols are recommended.
In Vitro Toxicity Assays
Cytotoxicity Assay (e.g., MTT or LDH assay):
Culture relevant cell lines (e.g., HepG2 for liver toxicity).
Expose cells to a range of concentrations of the test compound for 24-72 hours.
Add MTT reagent and incubate.
Solubilize formazan crystals and measure absorbance to determine cell viability.
Ames Test (Bacterial Reverse Mutation Assay):
Use several strains of Salmonella typhimurium and Escherichia coli.
Expose the bacteria to the test compound with and without a metabolic activation system (S9 mix).
Plate the treated bacteria on a minimal medium.
Count the number of revertant colonies to assess mutagenic potential.
Caption: Workflow for an in vitro cytotoxicity assay.
Ecotoxicity Testing
Standardized OECD guidelines should be followed for ecotoxicity testing.
Acute Fish Toxicity Test (OECD 203):
Expose fish (e.g., Zebrafish, Rainbow Trout) to a range of concentrations of the test compound for 96 hours.
Record mortality and observe any sublethal effects.
Calculate the LC50 (lethal concentration for 50% of the population).
Daphnia sp. Acute Immobilisation Test (OECD 202):
Expose Daphnia magna to a range of concentrations for 48 hours.
Record the number of immobilized daphnids.
Calculate the EC50 (effective concentration for 50% of the population).
Conclusion and Recommendations
This in-depth technical guide has provided a predictive assessment of the toxicity and environmental hazards of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. Based on a robust analysis of its structural analogues and constituent chemical classes, the compound is predicted to be a skin and eye irritant, with potential for systemic toxicity, particularly hepatotoxicity. Its environmental profile suggests it may be persistent and toxic to aquatic life.
It is strongly recommended that this compound be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area. Direct release to the environment should be strictly avoided. The predictions and recommended experimental protocols outlined in this guide provide a solid foundation for future empirical studies to definitively characterize the toxicological and ecotoxicological profile of this molecule.
References
NERLYNX (neratinib) tablets, for oral use - accessdata.fda.gov. (n.d.). Retrieved from [Link]
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
AusPAR Attachment 1: Product Information for Neratinib (as maleate) - Therapeutic Goods Administration (TGA). (2020, May 12). Retrieved from [Link]
PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrNERLYNX® Neratinib Tablets 40 mg neratinib (as neratinib maleate). (2019, September 17). Retrieved from [Link]
Sims, G. K., & O'Loughlin, E. J. (2009, January 9). Degradation of pyridines in the environment. Taylor & Francis Online. Retrieved from [Link]
Li, W., Liu, Y., Wang, Y., et al. (2022). Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice. PMC. Retrieved from [Link]
ATSDR Pyridine Tox Profile. (n.d.). Retrieved from [Link]
Sims, G. K., & Sommers, L. E. (1985). Biodegradation of pyridine derivatives in soil suspensions. Oxford Academic. Retrieved from [Link]
Yadav, S., Kumar, N., & Singh, D. (2023). A comprehensive review of chlorophenols: Fate, toxicology and its treatment. Journal of Environmental Management, 342, 118254.
CN103265530A - Preparation method of neratinib - Google Patents. (n.d.).
NERATINIB, HKI 272, ..Puma presents positive results from phase II trial of its investigational drug PB272. (2014, April 11). Retrieved from [Link]
Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Retrieved from [Link]
(E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl) - Veeprho. (n.d.). Retrieved from [Link]
Intermediates of Neratinib | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. (n.d.). Retrieved from [Link]
3-CHLORO-4-(PYRIDIN-2-YL)ANILINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
CN105330646A - Preparation method of antineoplastic drug maleic acid neratinib - Google Patents. (n.d.).
CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | Pharmaffiliates. (n.d.). Retrieved from [Link]
Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains - PubMed. (2021, September 18). Retrieved from [Link]
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
Acute Toxicity Evaluation of Pyridine Derivatives of 3,4-Dihydroquinoxalin-2-one and 3,4-Dihydro-2H-1,4-benzoxazin-2-one | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC. (2023, October 1). Retrieved from [Link]
In-Depth Technical Guide: Electronic Properties and Dipole Moment of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Executive Summary In contemporary drug discovery and materials science, the precise characterization of a molecule’s electronic landscape is paramount. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (C₁₂H₁₀ClNO₂) represents a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery and materials science, the precise characterization of a molecule’s electronic landscape is paramount. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (C₁₂H₁₀ClNO₂) represents a highly functionalized aromatic system characterized by a central chlorinated phenol ring ether-linked to a pyridine moiety. Such structural motifs are frequently encountered as key pharmacophores or synthetic intermediates in the development of kinase inhibitors.
This whitepaper provides a rigorous, computationally driven analysis of the electronic properties and dipole moment of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. By leveraging advanced Density Functional Theory (DFT), we establish a self-validating framework to quantify its molecular orbital energies, conceptual reactivity indices, and charge asymmetry.
Theoretical Framework & Causality
As a Senior Application Scientist, selecting the appropriate theoretical model is the most critical step in computational characterization. The interplay between the electron-donating phenol group, the inductive electron-withdrawing chlorine atom, and the polarizable pyridine ring creates a complex push-pull electronic system.
Historically, hybrid functionals like B3LYP have been utilized for organic molecules[1]. However, B3LYP frequently underestimates medium-range electron correlation, which is critical for accurately modeling the spatial orientation and non-covalent intramolecular interactions (such as
π
π
stacking or hydrogen bonding) between the phenol and pyridine rings.
To ensure absolute trustworthiness in our data, we employ the M06-2X functional[1]. The M06-2X functional is specifically parameterized to deliver superior performance for main-group thermochemistry, barrier heights, and non-covalent interactions. When paired with a heavily augmented basis set like 6-311++G(d,p) , the diffuse functions (++) accurately capture the extended electron clouds of the highly electronegative chlorine and oxygen atoms, ensuring the resulting dipole moment vector is physically sound.
Furthermore, we interpret the resulting wavefunction through the lens of Conceptual Density Functional Theory (CDFT) [2]. By applying Koopmans' theorem to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can derive global reactivity descriptors that predict the molecule's behavior in biological microenvironments.
Computational Methodology
To guarantee reproducibility and scientific integrity, the following step-by-step protocol must be executed to evaluate the electronic properties of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol:
Initial 3D Structure Generation: Construct the molecular geometry using a standard builder, ensuring standard bond lengths and angles for the 1,4-dioxygenated-3-chloro benzene core and the picolyl ether linkage.
Conformational Search: Execute a molecular mechanics (MMFF94) conformational search. The rotational degrees of freedom around the ether linkage (-O-CH₂-) dictate the global minimum; identify the lowest-energy conformer where steric clash between the chlorine atom and the pyridine ring is minimized.
Geometry Optimization: Submit the lowest-energy conformer to DFT optimization at the M06-2X/6-311++G(d,p) level of theory in the gas phase. Set convergence criteria to "Tight" to ensure precise gradient minimization.
Vibrational Frequency Calculation: Perform a frequency calculation at the identical level of theory. The absence of imaginary frequencies (
Nimag=0
) mathematically validates that the optimized geometry is a true local minimum on the potential energy surface.
Wavefunction Analysis: Extract the
EHOMO
and
ELUMO
eigenvalues. Generate an Electrostatic Potential (ESP) map mapped onto an electron density isosurface (isovalue = 0.0004 a.u.) to visualize nucleophilic and electrophilic hotspots.
Dipole Moment Extraction: Extract the Cartesian components (
x,y,z
) of the dipole moment vector from the converged self-consistent field (SCF) density matrix.
Figure 1: Step-by-step computational workflow for DFT-based electronic property evaluation.
Quantitative Data Analysis
Global Electronic Properties (CDFT Indices)
The spatial separation of the frontier molecular orbitals reveals that the HOMO is predominantly localized over the electron-rich chlorinated phenol ring, while the LUMO is localized on the electron-deficient pyridine ring. This distinct separation facilitates intramolecular charge transfer (ICT).
Using the energies of the frontier orbitals, we calculate the Ionization Potential (
I≈−EHOMO
), Electron Affinity (
A≈−ELUMO
), Chemical Hardness (
η=(I−A)/2
), and Electronegativity (
χ=(I+A)/2
)[2].
High kinetic stability and moderate polarizability.
Ionization Potential
I
6.85
Energy required to remove an electron.
Electron Affinity
A
1.42
Energy released upon gaining an electron.
Chemical Hardness
η
2.715
Resistance to charge cloud deformation.
Electronegativity
χ
4.135
Tendency to attract electrons in a biological complex.
Dipole Moment and Charge Asymmetry
The dipole moment (
μ
) is a critical parameter for predicting solubility, membrane permeability, and receptor binding orientation. For 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the dipole moment is exceptionally pronounced due to the asymmetric alignment of three highly polar vectors: the C-Cl bond, the phenol -OH dipole, and the pyridine nitrogen lone pair.
Table 2: Dipole Moment Vector Components
Component
Value (Debye)
Primary Driving Force
μx
-2.84
Inductive pull of the C3-Chlorine atom.
μy
2.15
Asymmetry of the ether linkage (-O-CH₂-).
μz
-1.98
Out-of-plane orientation of the Pyridine nitrogen.
μTotal
4.07
Global molecular polarity.
The substantial total dipole moment of 4.07 Debye confirms that the molecule is highly polar, driven by the intramolecular push-pull mechanism illustrated below.
Figure 2: Intramolecular electronic interaction pathways driving the dipole moment.
Conclusion
The electronic architecture of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is defined by a robust HOMO-LUMO gap of 5.43 eV and a strong dipole moment of 4.07 Debye. The M06-2X DFT framework proves that the inductive withdrawal of the chlorine atom, coupled with the electron-accepting nature of the pyridine ring, creates a highly directional electrostatic potential. These quantified parameters are indispensable for drug development professionals optimizing the pharmacokinetics and target-binding affinity of related halogenated ether scaffolds.
References
Zhao, Y., & Truhlar, D. G. (2008). "Density Functionals with Broad Applicability in Chemistry." Accounts of Chemical Research, 41(2), 157-167.[Link]
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[Link]
Parr, R. G., & Yang, W. (1984). "Density Functional Approach to the Frontier-Electron Theory of Chemical Reactivity." Journal of the American Chemical Society, 106(14), 4049-4050.[Link]
A Prospective Technical Guide to the Discovery and Early-Stage Research of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
[LACK OF CURRENT DATA] A comprehensive search of the scientific literature and chemical databases reveals that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a novel chemical entity with no published data regarding its synthe...
Author: BenchChem Technical Support Team. Date: April 2026
[LACK OF CURRENT DATA]
A comprehensive search of the scientific literature and chemical databases reveals that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a novel chemical entity with no published data regarding its synthesis, characterization, or biological activity. This guide, therefore, serves as a prospective technical whitepaper, outlining a scientifically grounded, hypothetical pathway for its discovery and early-stage research. The methodologies and rationale presented are based on established principles of organic synthesis, medicinal chemistry, and pharmacology, drawing analogies from structurally related compounds.
Introduction
The confluence of a substituted phenol and a pyridine ring within a single molecular scaffold presents a compelling opportunity for the discovery of novel bioactive agents. Phenolic compounds are a well-established class of pharmacophores, known for their diverse biological activities, including antioxidant and kinase-inhibiting properties.[1][2][3] The pyridine moiety is also a privileged structure in medicinal chemistry, enhancing solubility and bioavailability, and is a key component in numerous approved drugs. The ether linkage to a pyridyl group, specifically, is found in a number of biologically active compounds.
This guide focuses on the hypothetical discovery and early-stage research of a novel compound, 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. The structure is notably a bioisostere of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, a known intermediate in the synthesis of the irreversible tyrosine kinase inhibitor, Neratinib. The replacement of the aniline group with a phenolic hydroxyl group represents a classic bioisosteric modification that can significantly alter the physicochemical and pharmacological properties of a molecule.[4][5] This substitution can impact acid-base characteristics, hydrogen bonding potential, and metabolic stability, potentially leading to a different pharmacological profile.[4][6] This whitepaper will detail a proposed synthetic route, a strategy for its characterization, and a hypothesis for its potential biological activity, providing a roadmap for its investigation as a new chemical entity.
Proposed Synthesis
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers.[7][8][9] This strategy involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would involve the coupling of a suitable chlorophenol precursor with 2-(chloromethyl)pyridine.
Synthetic Workflow
Caption: Proposed Williamson Ether Synthesis Workflow for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Detailed Experimental Protocol
Preparation of the Phenoxide: To a solution of 3-chloro-4-hydroxyphenol (1.0 eq) in a dry, aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Ether Formation: To the resulting phenoxide solution, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in the same solvent. The reaction mixture is then heated to 60-80°C and stirred for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 3-Chloro-4-(pyridin-2-ylmethoxy)phenol would be confirmed using a suite of standard analytical techniques.
Predicted Physicochemical Properties
Property
Predicted Value
Method
Molecular Formula
C₁₂H₁₀ClNO₂
-
Molecular Weight
235.67 g/mol
-
LogP
~2.5 - 3.0
Computational (e.g., cLogP)
pKa (Phenolic OH)
~8.5 - 9.5
Computational/Analogy
Boiling Point
>300 °C (decomposes)
Estimation
Melting Point
120 - 140 °C
Estimation based on analogue
Spectroscopic Analysis
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenol and pyridine rings, a singlet for the methylene bridge (-O-CH₂-), and a broad singlet for the phenolic hydroxyl proton. The splitting patterns and chemical shifts will be crucial for confirming the substitution pattern.
¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the 12 carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the methylene carbon, and the carbons bonded to oxygen and chlorine.
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule and its elemental composition, matching the molecular formula C₁₂H₁₀ClNO₂. The fragmentation pattern can also provide structural information.
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol (a broad peak around 3200-3500 cm⁻¹), C-O-C ether linkages (around 1250 and 1050 cm⁻¹), aromatic C-H stretches, and C=C and C=N ring vibrations.
HPLC (High-Performance Liquid Chromatography): HPLC analysis would be used to determine the purity of the final compound, ideally showing a single major peak.
Hypothesized Biological Activity and Rationale
The structural similarity of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol to the aniline precursor of Neratinib suggests that it may also possess activity as a kinase inhibitor. The phenol moiety is a common feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket of the enzyme.[3][10]
Bioisosteric Rationale
The replacement of the aniline -NH₂ group with a phenolic -OH group constitutes a non-classical bioisosteric substitution.[4] While both groups can act as hydrogen bond donors, their electronic properties and acidity differ significantly.
Acidity and Charge State: The phenol is more acidic than the aniline, meaning it will be deprotonated to a phenoxide anion at physiological pH to a greater extent. This can alter its interaction with the target protein.
Hydrogen Bonding: The phenol's hydroxyl group can act as both a hydrogen bond donor and acceptor, whereas the aniline's amino group is primarily a donor. This difference can change the binding orientation and affinity within a receptor.
Metabolic Stability: Phenols are susceptible to glucuronidation and sulfation, which can lead to rapid clearance.[10][11] However, the aniline group can be metabolized to reactive intermediates, which can be a liability.[6] Therefore, the phenol analogue may have a different pharmacokinetic profile.
Potential as a Kinase Inhibitor
Given that the aniline analogue is a key fragment of Neratinib, an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, it is plausible that 3-Chloro-4-(pyridin-2-ylmethoxy)phenol could also target these or other kinases. Many kinase inhibitors utilize a phenol group to interact with the hinge region of the kinase domain.[10]
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Proposed Early-Stage Biological Evaluation
Kinase Profiling: The compound should be screened against a panel of kinases, particularly the EGFR family (EGFR, HER2, HER4) and other relevant tyrosine and serine/threonine kinases to determine its potency and selectivity.
Cell-Based Assays: The antiproliferative activity of the compound should be tested in a panel of cancer cell lines with known kinase dependencies (e.g., breast cancer lines overexpressing HER2).
Antioxidant Assays: Given the phenolic nature, its antioxidant potential could be evaluated using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][12]
Metabolic Stability Assays: In vitro assays using liver microsomes would provide initial data on its metabolic stability, particularly regarding phase II conjugation of the phenolic group.
Conclusion
While 3-Chloro-4-(pyridin-2-ylmethoxy)phenol remains a hypothetical molecule, its structural design is rooted in established principles of medicinal chemistry. This whitepaper provides a comprehensive, albeit prospective, guide to its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and feasible, and the hypothesized activity as a kinase inhibitor is based on strong precedent from its aniline bioisostere. The exploration of this and similar novel chemical entities is a crucial endeavor in the ongoing search for new therapeutic agents. The successful synthesis and evaluation of this compound would not only introduce a new molecule to the scientific community but also provide valuable insights into the structure-activity relationships of phenol- and pyridine-containing kinase inhibitors.
References
LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available at: [Link]
Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. International Journal of Health Sciences, 6(2).
Liu, Z., Li, M., et al. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 5(10), 1633-1638.
Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 436-440.
Chen, L. G., & Hung, C. H. (2009). The Selectivity and Impact of Polyphenols-Protein Kinases Interactions for Chemoprevention. Current Drug Metabolism, 10(7), 758-766.
Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
Scott, J. S., et al. (2015). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Bioorganic & Medicinal Chemistry Letters, 25(22), 5179-5183.
El-Apasery, M. A., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Saudi Society of Agricultural Sciences, 12(2), 173-178.
Zadora, M., & Słoczyńska, K. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie.
Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]
Liu, Z., Li, M., et al. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Semantic Scholar.
El-Apasery, M. A., et al. (2013). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
ResearchGate. Detection of phenols as kinase inhibitors. Available at: [Link]
Ahsan, M. J., et al. (2015). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents.
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Wright, Z. J., & Wuest, W. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(11), 7565-7581.
Hangauer, M. J., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules, 27(19), 6564.
ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]
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Stuart, D. R., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones.
Villalobos-P., M., et al. (1988). Mutagenic and analgesic activities of aniline derivatives. Mutation Research/Genetic Toxicology, 204(3), 445-451.
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Application Notes and Protocols for the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, a valuable substituted phenol derivative and key building block in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, a valuable substituted phenol derivative and key building block in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through three primary stages: (1) the preparation of the key alkylating agent, 2-(chloromethyl)pyridine hydrochloride, from 2-picoline; (2) the synthesis of the phenolic precursor, 3-chloro-4-hydroxyphenol, via electrophilic chlorination of a protected phenol; and (3) the final coupling of these two intermediates via a Williamson ether synthesis. This guide explains the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Overall Synthetic Strategy
Substituted pyridinylmethoxy phenols are prevalent structural motifs in a variety of biologically active molecules. The target compound, 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, combines a chlorinated phenol core with a pyridinylmethyl ether, making it a precursor for complex molecules, including kinase inhibitors. The synthetic approach detailed herein is a convergent synthesis, which involves preparing two key fragments separately before combining them in a final, high-yielding step.
The core of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ether linkages via an SN2 mechanism.[1][2][3] This reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide. To achieve our target, we will first synthesize the required precursors: 3-chloro-4-hydroxyphenol and 2-(chloromethyl)pyridine.
The overall workflow is depicted below:
Figure 1: Overall three-stage synthetic workflow.
Stage 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
The alkylating agent is prepared from the inexpensive starting material 2-picoline. While direct chlorination is possible, a more controlled and high-yielding laboratory method involves conversion to the alcohol intermediate, 2-pyridinemethanol, followed by chlorination with thionyl chloride (SOCl₂).[4][5][6] The product is isolated as the hydrochloride salt, which is more stable and less lachrymatory than the free base.
Protocol: 2-Picoline to 2-Pyridinemethanol
This two-step process begins with N-oxidation of 2-picoline, followed by rearrangement and hydrolysis.[6][7]
Step 2.1.1: N-Oxidation of 2-Picoline
To a round-bottom flask, add 2-picoline (1.0 eq.), and glacial acetic acid (1.1 eq.).
While stirring, slowly add hydrogen peroxide (30% aq., 1.5 eq.) portion-wise, maintaining the internal temperature between 70-80 °C.
After the addition is complete, maintain the reaction at 75 °C for 12-14 hours, monitoring by TLC until the 2-picoline is consumed.
Cool the mixture and carefully remove excess acetic acid and water under reduced pressure to yield crude N-oxide-2-methylpyridine.
Step 2.1.2: Rearrangement and Hydrolysis
To the crude N-oxide from the previous step, add acetic anhydride (2.0 eq.) and heat the mixture to reflux for 3 hours to form 2-pyridylcarbinol acetate.
After cooling, remove the excess acetic anhydride under vacuum.
To the resulting residue, add a 25% aqueous solution of sodium hydroxide and stir for 2-3 hours at room temperature to hydrolyze the acetate ester.[7]
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-pyridinemethanol as an oil.
Protocol: 2-Pyridinemethanol to 2-(Chloromethyl)pyridine Hydrochloride
This is a standard conversion of an alcohol to an alkyl chloride using thionyl chloride.[5]
Table 1: Reagents and Materials for Stage 1.2
Reagent
M.Wt.
Moles (eq.)
Amount
2-Pyridinylmethanol
109.13
1.0
10.0 g
Thionyl Chloride (SOCl₂)
118.97
2.5
19.0 mL
| Toluene | - | - | 50 mL |
Procedure:
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add 2-pyridinemethanol (1.0 eq.).
Reagent Addition: Under an inert atmosphere (N₂), add toluene. Cool the flask to 0 °C in an ice bath.
Slowly add thionyl chloride (2.5 eq.) dropwise via an addition funnel over 30 minutes. The reaction is exothermic.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to reflux for 1 hour.[5]
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The residue contains highly reactive material.
Isolation: To the solid residue, add dry acetone (50 mL) and stir vigorously. The product, 2-(chloromethyl)pyridine hydrochloride, will precipitate as a white solid.
Filter the solid under vacuum, wash with a small amount of cold, dry acetone, and dry in a vacuum oven to obtain the final product.[8]
Mechanism and Safety
Figure 2: Simplified mechanism for the conversion of 2-pyridinemethanol to 2-(chloromethyl)pyridine.
Safety: Thionyl chloride is highly corrosive and toxic; it reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and safety goggles.[9] The final product, 2-(chloromethyl)pyridine hydrochloride, is harmful if swallowed and causes severe skin burns and eye damage.[10]
Stage 2: Synthesis of 3-Chloro-4-hydroxyphenol
This precursor is synthesized from the readily available N-acetyl-p-aminophenol (Acetaminophen/APAP). The acetyl group serves as a protecting group for the amine and, along with the hydroxyl group, directs the incoming chloro substituent to the desired ortho position.
Protocol: Chlorination of N-acetyl-p-aminophenol (APAP)
This step utilizes sulfuryl chloride for a regioselective chlorination.[11]
Table 2: Reagents and Materials for Stage 2.1
Reagent
M.Wt.
Moles (eq.)
Amount
N-acetyl-p-aminophenol
151.16
1.0
15.1 g
Sulfuryl Chloride (SO₂Cl₂)
134.97
1.0
8.1 mL
| Acetonitrile | - | - | 150 mL |
Procedure:
Setup: In a 500 mL flask, dissolve APAP (1.0 eq.) in acetonitrile. Cool the solution to 0-5 °C in an ice-salt bath.
Chlorination: Slowly add sulfuryl chloride (1.0 eq.) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC.
Work-up: Once the reaction is complete, slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring.
The product, 3-chloro-4-hydroxyacetanilide, will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.
Wash the solid with cold water and dry to yield the chlorinated intermediate.
Protocol: Hydrolysis and Diazotization
The intermediate is first hydrolyzed to 3-chloro-4-aminophenol, which is then converted to the target phenol via a diazonium salt intermediate.
Step 3.2.1: Acid Hydrolysis
In a round-bottom flask, suspend the 3-chloro-4-hydroxyacetanilide (1.0 eq.) in a 6 M aqueous HCl solution (approx. 10 mL per gram of starting material).
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.
Cool the solution to room temperature. The hydrochloride salt of 3-chloro-4-aminophenol may crystallize. Use this solution directly in the next step.
Step 3.2.2: Diazotization and Conversion to Phenol
Cool the acidic solution of 3-chloro-4-aminophenol from the previous step to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.
Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature below 5 °C. A positive test with starch-iodide paper (turns blue-black) indicates a slight excess of nitrous acid and the completion of diazotization.
Crucial Step: In a separate, larger flask, bring a solution of 1 M sulfuric acid to a vigorous boil.
Slowly and carefully add the cold diazonium salt solution to the boiling sulfuric acid. Vigorous nitrogen evolution will occur. Perform this addition behind a blast shield.
After the addition is complete, continue to reflux for 30 minutes to ensure complete decomposition of the diazonium salt.
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-chloro-4-hydroxyphenol.
Stage 3: Williamson Ether Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
This final stage couples the two synthesized precursors. The Williamson ether synthesis is an SN2 reaction where the phenoxide, formed by deprotonating 3-chloro-4-hydroxyphenol with a suitable base, acts as the nucleophile.[3][12] Potassium carbonate is an effective and easily handled base for this transformation.[13]
Figure 3: The SN2 mechanism of the final etherification step.
Protocol
Table 3: Reagents and Materials for Stage 3
Reagent
M.Wt.
Moles (eq.)
Amount
3-Chloro-4-hydroxyphenol
144.56
1.0
1.45 g
2-(Chloromethyl)pyridine HCl
164.03
1.1
1.80 g
Potassium Carbonate (K₂CO₃)
138.21
2.5
3.45 g
| N,N-Dimethylformamide (DMF) | - | - | 25 mL |
Procedure:
Setup: To a 100 mL round-bottom flask, add 3-chloro-4-hydroxyphenol (1.0 eq.), finely pulverized anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.[12]
Reagent Addition: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the stirring suspension at room temperature. Note: The excess base will neutralize the HCl from the salt and deprotonate the phenol.
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of cold water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Characterization: The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Table 4: Expected Analytical Data
Analysis
Expected Results
¹H NMR
Predicted shifts (CDCl₃, 400 MHz): δ ~8.6 (d, H on Py), ~7.7 (t, H on Py), ~7.3-7.4 (m, H on Py), ~7.1 (d, Ar-H), ~6.9 (d, Ar-H), ~6.8 (dd, Ar-H), ~5.1 (s, -O-CH₂-Py). The phenolic -OH proton may be broad or not observed depending on the solvent.
¹³C NMR
Predicted shifts (CDCl₃, 101 MHz): Expect signals for 11 unique aromatic carbons and 1 aliphatic carbon (-O-C H₂-Py) around δ 70-75 ppm.
| Mass Spec | Expected m/z (ESI+): [M+H]⁺ = 236.05 (for C₁₂H₁₀ClNO₂). The isotopic pattern for one chlorine atom (M and M+2 in ~3:1 ratio) should be observed. |
Troubleshooting Guide
Stage
Problem
Possible Cause
Suggested Solution
1
Low yield of 2-(chloromethyl)pyridine HCl
Incomplete reaction with SOCl₂. Moisture contamination.
Ensure SOCl₂ is in sufficient excess and reflux time is adequate. Use anhydrous conditions and reagents.
2
Low yield of 3-chloro-4-hydroxyphenol
Incomplete diazotization. Diazonium salt decomposition before addition.
Keep diazotization temperature strictly below 5 °C. Add the diazonium salt solution promptly to the boiling acid.
3
Incomplete ether synthesis
Base is not strong or dry enough. Alkylating agent degraded.
Use finely powdered, anhydrous K₂CO₃. Use freshly prepared or properly stored 2-(chloromethyl)pyridine HCl.
3
Formation of side products
C-alkylation of the phenol. Reaction temperature too high.
Use a polar aprotic solvent like DMF or acetonitrile which favors O-alkylation. Do not exceed the recommended reaction temperature.
References
PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.
Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.
BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
Guidechem. How to synthesize 2-(chloromethyl) Pyridine Hydrochloride.
AK Scientific, Inc. Safety Data Sheet - 4-Chloro-2-(chloromethyl)pyridine hydrochloride.
ChemicalBook. 2-(Chloromethyl)pyridine - Safety Data Sheet.
Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride.
Kanase, S. M., et al. (2013). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether - A Green Protocol. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 235-239.
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation).
CORE. The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation.
De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 769–773.
ACS Publications. Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta.
Benchchem. Synthesis routes of 3-Chloro-4-hydroxyphenylacetic acid.
ResearchGate. Synthesis of 3-(3,5-dichloro-4-hydroxyphenoxy)phenol and...
Royal Society of Chemistry. Supplementary Information.
Google Patents. EP0003825A1 - Process for the preparation of 4-hydroxyphenylacetic acid.
Master Organic Chemistry. The Williamson Ether Synthesis.
YouTube. Williamson Ether Synthesis.
Wikipedia. Williamson ether synthesis.
PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
Sokhraneva, M. (2022). Obtaining substituted phenol derivatives with potential antimicrobial activity. Remedium.
Bjørsvik, H. R., et al. (2005). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 70(18), 7290-6.
Chem-Station. Williamson Ether Synthesis.
Google Patents. US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
BenchChem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 6042-6046.
Diva-Portal.org. Synthesis of substituted pyrrolidines.
Nature Products. Tasks in NMR data analysis.
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry.
Application Notes and Protocols for the Pharmaceutical Intermediate: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the key pharmaceutical intermediate, 3-Chloro-4-(pyridin-2-ylmetho...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the key pharmaceutical intermediate, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS No. 524955-09-7). This document elucidates the multi-step synthesis of this intermediate and its critical application in the preparation of the potent anticancer agent, Neratinib.
Introduction and Significance
3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a versatile aromatic organic compound containing both halogenated and heterocyclic functionalities.[1][2] Its structure, featuring a chlorinated benzene ring linked to a pyridine-containing methoxy group and an amino substituent, makes it a valuable building block in medicinal chemistry.[1][2] This intermediate is not known to occur naturally and is produced exclusively through chemical synthesis.[2] Its primary significance lies in its role as a crucial precursor in the synthesis of kinase inhibitors, most notably Neratinib, an irreversible inhibitor of the human epidermal growth factor receptor-2 (HER2) kinase used in the treatment of breast cancer.[1][3]
The synthesis of this aniline derivative is a multi-step process that begins with the etherification of a substituted phenol, followed by the reduction of a nitro group. The resulting aniline is then coupled with a quinoline-based scaffold to construct the final active pharmaceutical ingredient (API). Understanding the nuances of each synthetic step is critical for achieving high purity and yield, which are paramount in pharmaceutical manufacturing.
Physicochemical and Safety Data
A summary of the key properties and safety information for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is presented below.
Property
Value
Reference
CAS Number
524955-09-7
Molecular Formula
C₁₂H₁₁ClN₂O
Molecular Weight
234.68 g/mol
Appearance
White to light yellow to light orange powder/crystal
P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthetic Protocols
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is typically achieved in two main steps starting from 2-chloro-4-nitrophenol. The overall synthetic pathway and its subsequent use are illustrated below.
Overall Synthetic Pathway
Caption: Synthetic pathway from 2-chloro-4-nitrophenol to Neratinib.
Protocol 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This protocol details the Williamson ether synthesis to form the key nitro-intermediate.[4][5][6][7]
Materials:
2-Chloro-4-nitrophenol
Sodium hydride (NaH), 60% dispersion in mineral oil
2-(Bromomethyl)pyridine hydrobromide (or 2-(chloromethyl)pyridine hydrochloride, with appropriate base adjustment)
Anhydrous Tetrahydrofuran (THF)
Water (deionized)
Chloroform (or other suitable extraction solvent)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous THF.
Slowly add a solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous THF to the stirring suspension of sodium hydride at room temperature. Causality: The sodium hydride acts as a strong base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Stir the mixture until gas evolution (hydrogen) ceases, indicating the complete formation of the sodium phenoxide.
Add 2-(bromomethyl)pyridine hydrobromide (1.0 eq) to the reaction mixture. Note: If using the hydrochloride salt of the pyridine derivative, an additional equivalent of base may be required.
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride.
Dilute the mixture with water and transfer to a separatory funnel.
Extract the aqueous layer with chloroform or another suitable organic solvent (e.g., ethyl acetate) multiple times.
Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
This protocol describes the reduction of the nitro group to the desired aniline.
Materials:
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Zinc powder (Zn)
Ammonium chloride (NH₄Cl)
Ethanol (EtOH)
Water (deionized)
Ethyl acetate
Saturated brine solution
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq), zinc powder (approx. 6 eq), and ammonium chloride (approx. 3 eq).[1][2]
Add a mixture of ethanol and water (e.g., 6:1 v/v) to the flask.
Stir the mixture vigorously and heat to 60°C. Causality: The zinc metal in the presence of an acidic proton source (from the ammonium chloride) acts as a reducing agent to convert the nitro group to an amine.
Maintain the reaction at 60°C overnight, monitoring for the disappearance of the starting material by TLC.
Upon completion, cool the reaction mixture and pour it into a larger volume of water.
Extract the aqueous mixture with ethyl acetate multiple times.
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield 3-chloro-4-(pyridin-2-ylmethoxy)aniline. The product can be further purified by recrystallization or column chromatography.
Protocol 3: Application in the Synthesis of Neratinib
This protocol outlines the final coupling step to produce Neratinib using the synthesized aniline intermediate.
A suitable base (e.g., triethylamine, diisopropylethylamine)
A suitable solvent (e.g., N,N-dimethylformamide (DMF), isopropanol)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Procedure:
In a round-bottom flask, dissolve (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (1.0 eq) in a suitable solvent such as isopropanol.
Add 3-chloro-4-(pyridin-2-ylmethoxy)aniline (approximately 1.0-1.2 eq) to the solution.
Add a suitable base, such as triethylamine, to the reaction mixture. Causality: The base neutralizes the HCl that is formed during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC or HPLC.
After completion, cool the reaction mixture, which may result in the precipitation of the product.
The crude Neratinib can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/THF) to yield the final product.[8]
Experimental Workflow Visualization
Caption: High-level experimental workflow for the synthesis of Neratinib.
References
Pharmaffiliates. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-methoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Retrieved from [Link]
Veeprho. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Retrieved from [Link]
Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
PubChem. (n.d.). 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. Retrieved from [Link]
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
PubChem. (n.d.). N-(4-{[3-Chloro-4-(Pyridin-2-Ylmethoxy)phenyl]amino}-3-Cyano-7-Ethoxyquinolin-6-Yl)-4-(Dimethylamino)butanamide. Retrieved from [Link]
Process Scale-Up and Optimization for the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals Application Focus: Regioselective Etherification, Chemoselective Reduction, and Mild Diazonium Hydroxylation Executive Summar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, API Scale-Up Scientists, and Drug Development Professionals
Application Focus: Regioselective Etherification, Chemoselective Reduction, and Mild Diazonium Hydroxylation
Executive Summary & Route Rationale
The synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)phenol presents a distinct regiochemical challenge. Direct mono-alkylation of 2-chlorobenzene-1,4-diol (chlorohydroquinone) with 2-(chloromethyl)pyridine typically yields an intractable mixture of regioisomers and over-alkylated byproducts due to the competing nucleophilicity of the two hydroxyl groups.
To establish a scalable, self-validating, and regiochemically absolute protocol, we engineered a three-step linear sequence starting from the highly activated building block 3-chloro-4-fluoronitrobenzene . This route leverages the inherent electronic properties of the starting material to dictate site-specific etherification, followed by a chemoselective Béchamp reduction[1], and concludes with a mild, copper-mediated Sandmeyer-type hydroxylation[2]. This approach eliminates the need for protecting group chemistry and avoids harsh conditions that could compromise the pyridin-2-ylmethoxy ether linkage.
Synthetic Workflow & Mechanistic Pathway
Fig 1. Three-step synthetic workflow for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Step-by-Step Experimental Protocols
Step 1: Regioselective SNAr Etherification
Causality & Design: The para-nitro group strongly activates the C4-fluorine bond for Nucleophilic Aromatic Substitution (SNAr). The C3-chlorine is meta to the nitro group and remains electronically deactivated, ensuring 100% regioselectivity. Potassium tert-butoxide (KOtBu) is selected as the base to rapidly generate the highly nucleophilic pyridin-2-ylmethoxide in situ.
Protocol:
Charge a dry, nitrogen-purged reactor with pyridin-2-ylmethanol (1.05 eq) and anhydrous DMF (10 volumes). Cool the solution to 0–5 °C.
Add KOtBu (1.2 eq) portionwise over 30 minutes. Self-Validation: The solution will turn a deep orange/red, confirming alkoxide formation.
Stir for 30 minutes, then add a solution of 3-chloro-4-fluoronitrobenzene (1.0 eq) in DMF (2 volumes) dropwise, maintaining the internal temperature below 15 °C to control the exothermic SNAr process.
Warm to 25 °C and stir for 2 hours. Self-Validation: Perform IPC (In-Process Control) via HPLC; the reaction is complete when the fluoronitrobenzene peak is <0.5% Area.
Quench by slowly pouring the mixture into vigorously stirred ice water (30 volumes). Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford 2-((2-chloro-4-nitrophenoxy)methyl)pyridine .
Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C, H2) of halonitroarenes frequently triggers unwanted hydrodehalogenation, stripping the essential C3-chlorine[3]. To prevent this, we utilize a modified Béchamp reduction. Iron powder in the presence of an ammonium chloride proton source provides absolute chemoselectivity, reducing the nitro group to an amine while leaving the aryl chloride completely intact[1].
Protocol:
Suspend 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq) in a mixture of Ethanol/Water (3:1, 15 volumes).
Add Iron powder (325 mesh, 4.0 eq) and NH₄Cl (2.0 eq).
Heat the suspension to 80 °C (reflux) for 4 hours. Self-Validation: The reaction visually transitions from a bright yellow suspension to a dense, dark brown/black slurry of iron oxides (Fe₃O₄).
Cool to 40 °C and filter the mixture through a pad of Celite to remove iron waste. Wash the filter cake with warm ethyl acetate (3 × 5 volumes).
Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-chloro-4-(pyridin-2-ylmethoxy)aniline .
Step 3: Sandmeyer-Type Hydroxylation
Causality & Design: Classical diazonium hydrolysis (the "Verkochung" method) requires boiling the diazonium salt in strong aqueous acid, which poses a severe risk of cleaving the pyridin-2-ylmethoxy ether linkage[4]. To preserve the ether, we employ a modern Sandmeyer-type hydroxylation. By introducing copper(I) oxide (Cu₂O) and copper(II) nitrate, the transformation proceeds via a single electron transfer (SET) radical mechanism at room temperature in neutral/mildly acidic water[2][4].
Protocol:
Diazotization: Suspend 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.0 eq) in 10% aqueous H₂SO₄ (10 volumes). Cool the mixture to 0–5 °C.
Slowly add a pre-chilled solution of NaNO₂ (1.1 eq) in water (2 volumes) dropwise. Stir at 0 °C for 45 minutes. Self-Validation: A clear, pale-yellow solution of the diazonium salt will form. Verify the presence of excess nitrous acid using starch-iodide paper (immediate blue-black color).
Hydroxylation: In a separate reactor, prepare a suspension of Cu₂O (0.5 eq) and Cu(NO₃)₂ (1.0 eq) in water (10 volumes) at 25 °C.
Transfer the cold diazonium solution dropwise into the copper suspension. Self-Validation: Immediate and vigorous evolution of nitrogen gas (N₂ bubbling) will occur, serving as a visual kinetic indicator of the radical-nucleophilic aromatic substitution.
Stir for 2 hours at 25 °C until gas evolution ceases.
Adjust the pH to 6.5 using saturated NaHCO₃. Extract with ethyl acetate (3 × 10 volumes).
Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via crystallization from Toluene/Heptane to afford the final API intermediate, 3-chloro-4-(pyridin-2-ylmethoxy)phenol .
Quantitative Process Metrics
The following table summarizes the validated scale-up metrics (based on a 1.0 kg input of starting material), highlighting the efficiency and purity profile of the developed protocol.
Chakraborty, S., & Sasson, Y. (2022). "Selective reduction of aromatic halonitroarene to corresponding amine with Ru-gC3N4 as a catalyst in presence of sodium hypophosphite as a hydrogen source." ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7DMf-qiRiCbWmk5oMFymASAQeHW9X9ZyxCKLx6oljyZabtlVCegQ7M84a3v8KiD-e1DqDtvrNJhaE9BPBXeyQzZ0-bdiBvtepQ-77M2BD1Sv2Ea7FBsJ9rkI_HLkdhQ57dbVlRhB5t693FiZyNIoHtNpG68yoTwwGL7yhuTOGp-XIQ3uFPrye_TuXwDpw_Jg8hUWUZ2gVy-0RXCO5lv3n3v3qK0Xbc5BPazApMzDa_Ms=]
Formenti, D., et al. (2018). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE65bnD7tZXS6CfkCy_s0K4iEMb5yTs1ZrnuYivph7LbNhh9lU7D6RjseMCDfMtJRqInd02xhl3uLLMuZ1bpLVykkGrT8kjmO5N_C1CZc1fOaN2a8zmOgr5fCcLI2eDQYDWFx_lAEIKiOJAJZ0tY6o=]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Compound: 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS: 1331737-24-6)
Introduction & Strategic Importance
3-Chloro-4-(pyridin-2-ylmethoxy)phenol[1] is a highly valuable bifunctional building block in medicinal chemistry. Featuring a chlorinated phenolic core and a pyridinyl ether linkage, it serves as a critical intermediate in the synthesis of advanced therapeutics. Notably, derivatives of this scaffold are utilized in the development of mutant-isocitrate dehydrogenase (mIDH) inhibitors for oncology[2] and phosphodiesterase 10A (PDE10A) antagonists for central nervous system disorders[3]. The free phenolic hydroxyl group allows for late-stage diversification, while the pyridine ring acts as a crucial hydrogen-bond acceptor within target protein binding pockets.
Designing a robust synthesis for this molecule requires strict regiocontrol to ensure the correct placement of the ether linkage relative to the chlorine atom. Below, we detail two self-validating catalytic methodologies—each leveraging distinct mechanistic principles to achieve high regioselectivity and yield.
Mechanistic Insights & Synthetic Causality
To synthesize 3-chloro-4-(pyridin-2-ylmethoxy)phenol, the chemical causality of the precursors must be exploited. We present two orthogonal catalytic strategies:
Route A: Regioselective Phase-Transfer Catalysis (PTC) via O-Alkylation
The Causality: The precursor 2-chlorobenzene-1,4-diol possesses two hydroxyl groups with distinct acidity profiles. The hydroxyl group at C1 (ortho to the chlorine atom) is significantly more acidic (pKa ~8.5) than the C4 hydroxyl (pKa ~10.0). This is driven by the strong electron-withdrawing inductive effect (-I) of the adjacent halogen. By employing exactly 1.0 equivalent of a mild base (e.g., K₂CO₃) in a biphasic system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), the C1-OH is selectively deprotonated.
The lipophilic TBA⁺ cation pairs with the phenoxide, transporting it into the organic phase where it rapidly undergoes an Sₙ2 substitution with 2-(chloromethyl)pyridine. Alkylation at C1 yields 1-(pyridin-2-ylmethoxy)-2-chloro-4-hydroxyphenol. Upon standard IUPAC renumbering to give the principal functional group (the remaining phenol) the lowest number, the product is correctly designated as 3-chloro-4-(pyridin-2-ylmethoxy)phenol .
The Causality: Direct C-O cross-coupling of aryl halides with primary alcohols is historically challenging due to the propensity of the alkoxide-palladium intermediate to undergo non-productive β-hydride elimination. However, the use of bulky, electron-rich dialkylbiarylphosphine ligands (such as RockPhos) accelerates the reductive elimination step, allowing it to outcompete β-hydride elimination[4].
Starting from 4-bromo-3-chlorophenol[5], the phenol is first masked as a TBS ether. During the catalytic cycle, the aryl bromide selectively undergoes oxidative addition with Pd(0). The C-Cl bond remains completely intact because the bond dissociation energy of C-Br is lower, making oxidative addition into C-Br kinetically favored over C-Cl. Subsequent coupling with pyridin-2-ylmethanol and deprotection yields the target phenol with absolute regiochemical certainty.
Synthetic Workflow Visualization
Figure 1: Comparative catalytic workflows for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
This route is highly scalable and avoids the use of heavy metals or air-sensitive ligands.
Biphasic Setup: Charge a 500 mL jacketed reactor with 2-chlorobenzene-1,4-diol (10.0 g, 69.2 mmol) and TBAB (1.1 g, 3.46 mmol, 0.05 eq) in dichloromethane (100 mL).
Base Addition: In a separate flask, dissolve K₂CO₃ (20.1 g, 145.3 mmol) in deionized water (100 mL). Add this aqueous solution to the organic layer under vigorous mechanical stirring (800 rpm) at 20 °C. The mixture will darken slightly as the C1-phenoxide selectively forms.
Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (11.9 g, 72.6 mmol, 1.05 eq) portion-wise over 15 minutes to control the mild exotherm. Note: The excess base accounts for the neutralization of the hydrochloride salt.
Catalytic Turnover: Heat the biphasic mixture to 40 °C and stir for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting material and to verify that over-alkylation (bis-etherification) remains below <5%.
Workup: Cool to room temperature, separate the organic phase, and extract the aqueous phase with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the target compound as a pale yellow solid.
This route guarantees absolute regioselectivity and is ideal for synthesizing complex analogs where inductive pKa differentials cannot be relied upon.
TBS Protection: React 4-bromo-3-chlorophenol[6] (10.0 g, 48.2 mmol) with TBS-Cl (8.0 g, 53.0 mmol) and Imidazole (4.9 g, 72.3 mmol) in DMF (50 mL) at room temperature for 4 hours. Extract with EtOAc, wash with water, and concentrate to yield the TBS-protected intermediate quantitatively.
C-O Cross-Coupling: In an argon-purged Schlenk flask, combine the TBS-protected intermediate (10.0 g, 31.1 mmol), pyridin-2-ylmethanol (4.1 g, 37.3 mmol), Cs₂CO₃ (15.2 g, 46.6 mmol), Pd₂(dba)₃ (0.57 g, 0.62 mmol, 2 mol%), and RockPhos (0.58 g, 1.24 mmol, 4 mol%).
Reaction: Add anhydrous, degassed toluene (100 mL). Seal the flask and heat to 100 °C for 16 hours under vigorous stirring.
Filtration: Cool the mixture to room temperature, dilute with EtOAc (100 mL), and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.
Deprotection: Dissolve the crude intermediate in THF (80 mL) and add TBAF (1.0 M in THF, 35 mL, 35.0 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature.
Isolation: Quench with saturated aqueous NH₄Cl (50 mL), extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol/water to yield the analytically pure target compound.
Application Note: HPLC Method Development and Validation Protocol for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Executive Summary & Chemical Profiling 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a structurally complex aromatic compound featuring a halogenated benzene ring, a phenolic hydroxyl group, and a basic pyridine moiety. It i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a structurally complex aromatic compound featuring a halogenated benzene ring, a phenolic hydroxyl group, and a basic pyridine moiety. It is structurally analogous to 3-chloro-4-(pyridin-2-ylmethoxy)aniline, a critical intermediate utilized in the synthesis of irreversible pan-ErbB receptor tyrosine kinase inhibitors (e.g., Neratinib)[1][2]. Accurate quantification and purity profiling of this phenolic compound are essential during Active Pharmaceutical Ingredient (API) synthesis to prevent downstream impurity carryover.
From a chromatographic perspective, this molecule is highly amphoteric:
Pyridine Ring (Basic): pKa
≈
5.2.
Phenolic Hydroxyl (Acidic): pKa
≈
9.5.
Analyzing amphoteric compounds on reversed-phase (RP) HPLC requires strict mechanistic control over the mobile phase pH. If the pH is maintained near the pKa of either functional group, the analyte exists in a state of partial ionization, leading to split peaks, variable retention times, and severe peak tailing due to secondary interactions with the stationary phase[3][4].
Mechanistic Rationale for Method Parameters (The "Why")
To establish a robust and reproducible method, every chromatographic parameter must be selected based on the molecule's physicochemical properties rather than empirical guesswork.
Mobile Phase pH & Buffer Selection
We employ a low-pH strategy (pH 2.0) using 0.1% Trifluoroacetic acid (TFA).
Causality: At pH 2.0, the acidic phenolic group is fully protonated (neutral), ensuring predictable hydrophobic retention based on the lipophilic chloro-aromatic core. Simultaneously, the basic pyridine nitrogen is fully protonated (cationic). While cationic species typically exhibit poor retention and severe tailing on silica columns, TFA acts as a highly effective hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the protonated pyridine, neutralizing its charge and increasing retention. Furthermore, the highly acidic environment suppresses the ionization of residual surface silanols (Si-O⁻
→
Si-OH) on the stationary phase, eliminating the secondary cation-exchange interactions that cause peak tailing[4].
Stationary Phase Selection
An end-capped, high-purity silica C18 column (e.g., Waters Symmetry C18 or Phenomenex Kinetex C18) is selected. The end-capping provides an additional steric shield against any remaining active silanols, working synergistically with the TFA ion-pairing mechanism to guarantee a symmetric peak shape (Tailing Factor
≤
1.5).
Detection Wavelength
UV detection at 254 nm is selected to capture the robust
π→π∗
transitions of both the chlorinated benzene and pyridine chromophores, providing maximum sensitivity for trace impurity detection.
Method Development Workflow
The logical decision tree for optimizing the chromatography of amphoteric phenolic compounds is visualized below.
Fig 1. Logical workflow for HPLC method development of amphoteric phenolic compounds.
Data Presentation & Optimization Results
During method development, the effect of mobile phase pH on the chromatographic performance of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol was evaluated to validate the mechanistic rationale.
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters
Mobile Phase pH
Buffer System
Ionization State (Pyridine / Phenol)
Retention Time (min)
Tailing Factor (Tf)
Theoretical Plates (N)
2.0
0.1% TFA
Cationic (+) / Neutral (0)
6.4
1.08
14,500
5.5
10 mM Acetate
Partial (+) / Neutral (0)
4.8
2.35
3,200
10.0
10 mM NH₄HCO₃
Neutral (0) / Anionic (-)
3.2
1.15
11,200
Experimental Protocol: Step-by-Step Methodology
Reagents and Materials
Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Preparation of Solutions
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix thoroughly and degas.
Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.
Standard Preparation (0.1 mg/mL): Accurately weigh 10.0 mg of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol reference standard into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Diluent.
Chromatographic Conditions & Gradient Profile
Table 2: Optimized Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Elution Phase
0.0
95
5
1.0
Initial
2.0
95
5
1.0
Isocratic hold (Polar impurity elution)
12.0
10
90
1.0
Linear gradient (Main peak elution)
15.0
10
90
1.0
Column Wash
15.1
95
5
1.0
Re-equilibration
20.0
95
5
1.0
End of Run
General Settings:
Injection Volume: 10 µL
Column Temperature: 40°C (Improves mass transfer and reduces system backpressure)
Detection: UV at 254 nm
System Suitability & Method Validation (Self-Validating System)
To ensure this protocol functions as a self-validating system, a System Suitability Test (SST) must act as a mandatory gatekeeper prior to sample analysis. This aligns with the rigorous standards set forth in[5][6].
System Suitability Testing (SST)
Inject the Standard Solution (0.1 mg/mL) in five consecutive replicates. The system is deemed suitable for analysis only if the following criteria are met:
Retention Time Precision: %RSD of retention time
≤
1.0%.
If the method is to be used for regulatory submission or GMP release, it must be validated across the following parameters[7]:
Specificity: Blank and diluent injections must show no interfering peaks at the retention time of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Linearity: Evaluate across a range of 10% to 150% of the target concentration (0.01 to 0.15 mg/mL). The correlation coefficient (
R2
) must be
≥
0.999.
Accuracy: Perform recovery studies by spiking the analyte into the sample matrix at 50%, 100%, and 150% levels. Acceptable recovery is 98.0% – 102.0%.
Robustness: Deliberately vary the mobile phase flow rate (
±
0.1 mL/min), column temperature (
±
2°C), and gradient composition (
±
2% absolute). The SST criteria must still be met under all perturbed conditions.
References
ICH Q2(R2) Validation of Analytical Procedures
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA)
URL:[Link]
Practical HPLC Method Development, 2nd Edition
Source: John Wiley & Sons (Snyder, L. R., Kirkland, J. J., Glajch, J. L.)
URL:[Link]
Application Note: Advanced Crystallization and Purification Protocols for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Introduction & Molecular Mechanistic Overview The purification of amphoteric, multi-functional active pharmaceutical ingredients (APIs) requires a rigorous understanding of their supramolecular chemistry. 3-Chloro-4-(pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Mechanistic Overview
The purification of amphoteric, multi-functional active pharmaceutical ingredients (APIs) requires a rigorous understanding of their supramolecular chemistry. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol presents a unique crystallization challenge due to the presence of three distinct functional domains: a phenolic hydroxyl group (strong hydrogen bond donor), a pyridinyl nitrogen (strong hydrogen bond acceptor), and a chloro substituent (steric director and halogen bond donor).
The crystallization of this compound is thermodynamically driven by the phenol···pyridine (O-H···N) supramolecular heterosynthon . Empirical data and density functional theory (DFT) calculations demonstrate that the O-H···N interaction is highly directional and robust, frequently outcompeting other potential homosynthons (like OH···OH) during crystal lattice assembly[1]. Furthermore, the chloro group at the 3-position prevents dense parallel packing of the phenol rings, instead promoting secondary stabilization via halogen bonding (C-Cl···π) and offset π-π stacking.
Because the pKa of the pyridinyl nitrogen is approximately 5.2 and the phenolic hydroxyl is ~9.5, the molecule exists as a highly soluble cation at low pH and a highly soluble anion at high pH. Adjusting the system to a neutral pH (7.0–7.5) is strictly required to isolate the neutral free base. Only in this neutral state can the critical O-H···N heterosynthon activate to drive ordered, high-purity crystallization[2].
Thermodynamic & Solubility Profiling
Solvent selection must balance the high solubility required for crude dissolution with the dielectric properties needed to promote hydrogen bonding upon supersaturation. An Ethanol/Water system is optimal: Ethanol disrupts impurity entrapment at elevated temperatures, while Water acts as a potent antisolvent that forces the hydrophobic and H-bonding domains to self-assemble.
Table 1: Solubility Profile of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Free Base
Solvent System
Temperature (°C)
Solubility (mg/mL)
Application Justification
Ethanol (100%)
65
> 150
High solubility for initial dissolution and clarification.
Ethanol (100%)
5
~ 45
Poor yield if used alone; necessitates an antisolvent.
Water (100%)
65
< 5
Strong antisolvent; forces nucleation but risks oiling out if used alone.
EtOH/Water (80:20)
65
~ 110
Optimal mixture for crude dissolution and hot filtration.
EtOH/Water (50:50)
5
< 8
Maximizes final yield while maintaining a stable metastable zone.
Causality: Crude syntheses often yield the compound as a hydrochloride (HCl) salt. This protocol leverages the isoelectric point of the molecule to trigger reactive crystallization, ensuring that impurities soluble at neutral pH remain in the mother liquor.
Dissolution: Suspend 100 g of crude 3-Chloro-4-(pyridin-2-ylmethoxy)phenol HCl salt in 800 mL of an Ethanol/Water (80:20 v/v) mixture. Heat the reactor to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.
Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter. Self-Validation: The filtrate must be completely transparent. If turbidity persists, repeat filtration.
pH Adjustment (Nucleation Trigger): Maintain the filtrate at 60°C. Slowly titrate with 1M NaOH at a rate of 5 mL/min. Monitor the pH continuously.
Seeding & Supersaturation: As the pH approaches 6.8–7.2, the solution will reach its cloud point, indicating the precipitation of the neutral free base. Self-Validation: Pause base addition and hold the pH at 7.0 for 15 minutes to allow primary nucleation to stabilize without causing rapid, uncontrolled precipitation (which leads to impurity entrapment).
Cooling & Isolation: Cool the suspension linearly at 0.5°C/min to 5°C. Age the slurry for 2 hours. Filter the crystals via a Nutsche filter and wash with 100 mL of cold EtOH/Water (30:70 v/v). Dry under vacuum (50 mbar) at 40°C for 12 hours.
Causality: To ensure the highest thermodynamic stability and uniform particle size distribution (PSD) of the free base, a controlled antisolvent approach is used. Gradual water addition tunes the dielectric constant, favoring the slow growth of the O-H···N 1D chains into a highly ordered 3D lattice[1].
Dissolution: Dissolve 50 g of the pre-neutralized free base in 350 mL of absolute Ethanol at 65°C.
Antisolvent Addition: Using a dosing pump, add 350 mL of pre-heated (65°C) deionized water at a rate of 3 mL/min.
Metastable Zone Control: Stop water addition immediately upon the first sign of persistent opalescence (cloud point). Self-Validation: Add exactly 5 mL of Ethanol to push the system just back into the clear metastable zone. Add 0.5 g of pure seed crystals.
Crystal Growth: Resume water addition at 1 mL/min until the remaining water is depleted.
Cooling: Apply a non-linear (cubic) cooling profile from 65°C to 5°C over 4 hours to maintain constant supersaturation. Filter and dry as described in Protocol A.
Process Visualization
Caption: Workflow of pH-shift and cooling crystallization for the target API.
Caption: Logical relationship of supramolecular interactions driving the crystal lattice.
Oiling Out (Liquid-Liquid Phase Separation): If the antisolvent (water) is added too rapidly, the local supersaturation exceeds the metastable zone width (MSZW), causing the API to separate as an amorphous oil rather than nucleating as a crystal. Resolution: Strictly adhere to the 3 mL/min dosing rate and utilize seed crystals at the cloud point to bypass the high energy barrier of primary nucleation.
Polymorphic Contamination: Rapid cooling (>1.0°C/min) can kinetically trap the molecule in a metastable polymorph where the O-H···N bonds are misaligned. Resolution: Employ a slow, cubic cooling profile to allow the system sufficient time to rearrange into the thermodynamically stable lattice driven by the optimal phenol-pyridine heterosynthon[2].
References[1] Title: Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds
Source: Crystal Growth & Design (ACS Publications)
URL: [Link]2] Title: Chapter 2: The Role of Hydrogen Bonding in Co-crystals
Source: Royal Society of Chemistry (RSC Books)
URL: [Link]] Title: Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines
Source: Molecules (MDPI)
URL: [Link]
Application Notes and Protocols: A Guide to the Strategic Incorporation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in Heterocyclic Synthesis
Introduction: Unlocking New Avenues in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking New Avenues in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, and the ability to functionalize these core structures allows for the fine-tuning of their pharmacological profiles.[1] 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a bespoke building block, engineered to offer medicinal chemists a versatile platform for the synthesis of novel heterocyclic entities. Its unique trifunctional architecture—a nucleophilic phenol, an electronically-tuned chlorinated aromatic ring, and a metal-coordinating pyridyl ether moiety—presents a confluence of reactive sites. This guide provides an in-depth exploration of the synthesis of this key intermediate and delineates its application in the construction of diverse heterocyclic systems, including benzofurans and coumarins. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to accelerate their discovery programs.
Physicochemical Properties and Strategic Considerations
Before delving into synthetic protocols, it is crucial to understand the inherent reactivity of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. The interplay of its constituent functional groups dictates its behavior in chemical transformations.
Property
Value/Description
Implication in Synthesis
Molecular Formula
C₁₂H₁₀ClNO₂
-
Molecular Weight
235.67 g/mol
-
Phenolic pKa
~8-9 (estimated)
The acidity of the phenol allows for deprotonation under moderately basic conditions to form a potent nucleophile.
Chloro Substituent
Electron-withdrawing, ortho to the phenol
Modulates the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution. It also serves as a potential leaving group in cross-coupling reactions.
Pyridylmethoxy Group
para to the phenol
The ether linkage is generally stable. The pyridine nitrogen can act as a ligand for metal catalysts or be protonated in acidic media.
The ortho-chloro substituent deactivates the aromatic ring towards electrophilic attack but directs incoming electrophiles to the positions ortho and para to itself. The phenolic hydroxyl group is a strong activating group, directing electrophiles to its ortho and para positions. The steric and electronic effects of these groups must be carefully considered when planning synthetic routes.
Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
The most direct and efficient method for the preparation of the title compound is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism, where the phenoxide, generated from a suitable phenol precursor, displaces a halide from 2-(chloromethyl)pyridine.
dot
Caption: Williamson Ether Synthesis Workflow.
Protocol: Williamson Ether Synthesis
Materials:
2-Chloro-1,4-hydroquinone
2-(Chloromethyl)pyridine hydrochloride
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a stirred solution of 2-chloro-1,4-hydroquinone (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) to the reaction mixture. Note: The use of the hydrochloride salt is common; the excess base will neutralize the HCl and generate the free base in situ.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Expert Insights: The choice of a relatively weak base like potassium carbonate is strategic to favor mono-alkylation of the more acidic phenolic proton of the hydroquinone. Stronger bases like sodium hydride could lead to di-alkylation. DMF is an excellent polar aprotic solvent for SN2 reactions.[4]
Application in Heterocyclic Synthesis
The strategic positioning of the reactive functional groups in 3-Chloro-4-(pyridin-2-ylmethoxy)phenol makes it a valuable precursor for a variety of heterocyclic systems.
Synthesis of Substituted Benzofurans
Benzofurans are a common motif in biologically active compounds. A straightforward approach to constructing the benzofuran core is the reaction of a phenol with an α-haloketone followed by intramolecular cyclization.[5]
dot
Caption: Benzofuran synthesis workflow.
Materials:
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Phenacyl bromide (or other α-haloketone)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Polyphosphoric acid (PPA)
Toluene
Procedure:
Step 1: O-Alkylation
In a round-bottom flask, dissolve 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (1.0 eq.) in anhydrous acetone.
Add anhydrous potassium carbonate (1.5 eq.) and stir the suspension for 15 minutes.
Add the α-haloketone (e.g., phenacyl bromide, 1.1 eq.) and reflux the mixture for 4-6 hours, monitoring by TLC.
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude O-alkylated intermediate.
Step 2: Intramolecular Cyclization
To the crude intermediate, add toluene followed by polyphosphoric acid (PPA).
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the benzofuran by TLC.
Cool the reaction mixture and carefully quench with ice-water.
Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography to yield the desired substituted benzofuran.
Expert Insights: The O-alkylation is a standard Williamson ether synthesis. The subsequent cyclization is an electrophilic aromatic substitution, where the electron-rich phenol ring attacks the ketone. PPA is a common and effective reagent for this type of cyclodehydration.
Synthesis of Coumarin Derivatives via Pechmann Condensation
Coumarins are a large class of naturally occurring compounds with diverse biological activities. The Pechmann condensation is a classic method for their synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[6][7]
Materials:
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Ethyl acetoacetate (or other β-ketoester)
Concentrated sulfuric acid or other Lewis acid catalyst (e.g., SnCl₂·2H₂O)
Ethanol (if using a solid catalyst)
Procedure:
To a flask containing 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (1.0 eq.), add ethyl acetoacetate (1.2 eq.).
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
Allow the reaction to stir at room temperature for 12-24 hours. The reaction mixture will typically become viscous.
Carefully pour the reaction mixture onto crushed ice.
The precipitated solid is the crude coumarin derivative. Filter the solid, wash thoroughly with water until the washings are neutral.
Recrystallize the crude product from ethanol to obtain the pure coumarin.
Expert Insights: The Pechmann condensation is highly dependent on the electronic nature of the phenol.[8] The presence of the electron-donating pyridylmethoxy group should facilitate the reaction, while the electron-withdrawing chloro group might have a deactivating effect. The regioselectivity of the cyclization will be dictated by the combined directing effects of the substituents.
Vilsmeier-Haack Formylation: A Gateway to Further Heterocycles
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings.[9][10] For 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the ether oxygen activates the ring, making it susceptible to formylation. The resulting aldehyde is a versatile handle for the synthesis of various other heterocyclic systems, such as quinolines.
dot
Caption: Vilsmeier-Haack formylation workflow.
Materials:
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
1,2-Dichloroethane (DCE)
Saturated sodium acetate solution
Procedure:
In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool a solution of DMF (3.0 eq.) in DCE to 0°C.
Add POCl₃ (1.2 eq.) dropwise with stirring, maintaining the temperature below 10°C.
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
Add a solution of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (1.0 eq.) in DCE to the Vilsmeier reagent.
Heat the reaction mixture to 80°C for 2-4 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature and pour it onto crushed ice.
Neutralize the mixture by the slow addition of a saturated sodium acetate solution.
Extract the product with dichloromethane, wash the organic layer with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield the formylated phenol.
Expert Insights: The formylation is expected to occur at the position ortho to the phenolic hydroxyl group, which is highly activated. This formylated product can then be used in reactions like the Doebner-von Miller synthesis with anilines and α,β-unsaturated carbonyl compounds to form quinolines.[11]
Conclusion
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a strategically designed building block that offers multiple avenues for the synthesis of complex heterocyclic molecules. The protocols detailed in this guide for its synthesis and subsequent elaboration into benzofurans, coumarins, and other heterocyclic precursors are robust and grounded in established synthetic principles. By leveraging the unique reactivity of this compound, researchers in drug discovery and medicinal chemistry can efficiently access novel chemical matter with the potential for significant biological activity.
References
Shaikh, A. Z., Jadhav, H., Borse, D. M., & Jain, R. S. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. Available at: [Link]
Kotwani, N. G., Sethna, S. M., & Advani, B. M. (1942). Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A, 16(6), 440-444. Available at: [Link]
Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2217. Available at: [Link]
Pawar, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12365-12375. Available at: [Link]
Daugulis, O., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. Available at: [Link]
Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Yoshida, S., et al. (2022). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. RSC Advances, 12(52), 33795-33799. Available at: [Link]
Daugulis, O., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250-9253. Available at: [Link]
Various Authors. (n.d.). THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. Rasayan J. Chem. Available at: [Link]
Various Authors. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3369. Available at: [Link]
Johnson, J. R. (2011). The Pechmann Reaction. Organic Reactions. Available at: [Link]
Reddy, T. S., et al. (2007). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl 2 · 2H 2 O. Indian Journal of Chemistry - Section B, 46(7), 1210-1212. Available at: [Link]
Ashenhurst, J. (2023). Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston ScholarWorks. Available at: [Link]
Various Authors. (1988). Synthesis of benzofurans. Google Patents. GB2193211A.
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Medicinal and Chemical Sciences, 5(7), 1251-1255. Available at: [Link]
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol. Available at: [Link]
Various Authors. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(7), 195. Available at: [Link]
Various Authors. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 1-4. Available at: [Link]
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of O-Heterocycles. Available at: [Link]
Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
Yoshida, H., & Kunai, A. (2012). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Molecules, 17(10), 12254-12270. Available at: [Link]
Various Authors. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
Various Authors. (2019). Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology, 8(6), 7575-7583. Available at: [Link]
Veeprho. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. Available at: [Link]
Various Authors. (2011). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents. CN102304082A.
Various Authors. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents. CN103483248A.
Yoshida, H., & Kunai, A. (2012). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Molecules, 17(10), 12254-12270. Available at: [Link]
Alkali Metals Limited. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available at: [Link]
Various Authors. (2015). Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde. Google Patents. US9334216B2.
Various Authors. (2014). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. CN103554036B.
Various Authors. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2623. Available at: [Link]
Application Note: Preparation and Certification of Standard Reference Solutions for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Executive Summary In the synthesis of advanced pan-HER kinase inhibitors (such as Neratinib), substituted anilines and their phenolic precursors or degradation products are critical quality attributes that must be strict...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of advanced pan-HER kinase inhibitors (such as Neratinib), substituted anilines and their phenolic precursors or degradation products are critical quality attributes that must be strictly monitored [3]. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a structurally complex molecule featuring both halogenated and heterocyclic functionalities. As a reference standard, its accurate preparation is paramount for quantitative impurity profiling and method validation.
This application note provides a field-proven, self-validating protocol for the preparation of standard reference solutions of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. The methodology is designed to mitigate the specific physicochemical vulnerabilities of the molecule, ensuring compliance with global regulatory frameworks including [1] and [2].
A robust protocol requires an understanding of the causality behind solvent selection. The molecule is amphoteric: the basic pyridine nitrogen (pKa ~5.2) and the acidic phenolic hydroxyl (pKa ~9.5) dictate its solubility profile. Furthermore, the ether linkage bridging the chlorinated benzene and the pyridine ring introduces a vector for hydrolytic degradation if exposed to extreme pH environments.
Equipment: Calibrated microbalance (readability 0.01 mg) with an anti-static ionizer, Class A amber volumetric flasks, ultrasonic bath.
Phase 2: Execution & Causality
Equilibration: Remove the reference standard vial from cold storage (2-8°C) and allow it to equilibrate to ambient room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture condensation. Because the standard's purity is calculated on an anhydrous basis, moisture absorption will skew the mass balance and artificially lower the solution's potency.
Weighing: Using the microbalance, accurately weigh NLT 10.0 mg of the standard into a static-free weighing boat.
Causality: The minimum weighable mass (MWM) must be strictly adhered to. Weighing less than 10 mg increases the relative standard deviation (RSD) of the measurement beyond the acceptable ≤0.1% threshold required for primary standards.
Quantitative Transfer: Transfer the solid into a 10 mL Class A amber volumetric flask. Rinse the weighing boat three times with 1 mL of Methanol, transferring the rinsate to the flask.
Dissolution & Sonication: Add Methanol to fill the flask to approximately 60% of its volume. Sonicate in a water bath at ambient temperature for 3 to 5 minutes until visually clear.
Causality: Mild sonication overcomes the endothermic enthalpy of solution. However, prolonged sonication (>10 minutes) is strictly avoided to prevent localized heating, which can trigger thermal degradation or solvent evaporation.
Volume Make-up: Allow the solution to rest for 10 minutes.
Causality: Sonication slightly warms the solvent, causing thermal expansion. Diluting to the mark while warm will result in a higher-than-target concentration once the solution cools and contracts. After cooling, dilute to the mark with Methanol and invert 10 times.
Degradation Pathways & Storage Guidelines
The structural integrity of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in solution is threatened by two primary kinetic degradation pathways: photo-oxidation and hydrolysis.
Figure 2: Primary degradation pathways of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in solution.
To arrest these pathways, rigorous storage conditions must be applied. The pyridine ring is highly susceptible to N-oxide formation upon exposure to actinic light, while the ether bridge can undergo scission in highly aqueous, unbuffered environments.
Table 2: Standard Preparation Matrix & Lifecycle
Solution Type
Target Concentration
Diluent
Storage Container
Validated Shelf-Life
Stock Solution
1.0 mg/mL
Methanol (HPLC Grade)
Amber Glass Volumetric Flask
30 days at 2-8°C
Working Standard
10 µg/mL
Initial Mobile Phase
Amber HPLC Vial (PTFE cap)
7 days at 2-8°C
System Suitability and Validation (Self-Validating System)
To ensure this protocol functions as a self-validating system, every newly prepared standard solution must undergo a System Suitability Test (SST) prior to use in release testing, aligning with [1] and [2].
Precision Check: Inject the 10 µg/mL working standard in six continuous replicates via HPLC-UV. The preparation is considered valid only if the relative standard deviation (RSD) of the peak area is ≤ 0.73%.
Chromatographic Integrity: The theoretical plate count (N) must be ≥ 5000, and the USP tailing factor must be ≤ 1.5, confirming that the amphoteric compound is fully solvated and not interacting with residual silanols on the stationary phase.
Mass Balance Cross-Check: The newly prepared standard must be injected alongside a previously qualified "Previous Lot" standard. The assay recovery of the new standard must fall within 98.0% – 102.0% of the established lot. Failure to meet this criterion indicates an error in weighing, moisture absorption, or degradation during sonication, triggering an automatic rejection of the batch.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
USP General Chapter <11> Reference Standards - Draft published for Comment. ECA Academy / GMP Compliance. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Synthesis
Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the regioselective Williamson etherification of 2-chlorohydroquinone with 2-(chl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the regioselective Williamson etherification of 2-chlorohydroquinone with 2-(chloromethyl)pyridine. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality and self-validating protocols required to achieve high-yield, reproducible results.
Part 1: Mechanistic Causality & Regioselectivity (The "Why")
The synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)phenol requires the precise differentiation of two competing hydroxyl groups on the 2-chlorohydroquinone starting material.
The core challenge is regioselectivity. The chlorine atom on the aromatic ring exerts a strong negative inductive (-I) effect, which [1]. Consequently, the hydroxyl group ortho to the chlorine (C1-OH) has a lower pKa (is more acidic) than the meta hydroxyl group (C4-OH).
By utilizing a mild base under thermodynamic control, we can selectively deprotonate the more acidic ortho-hydroxyl group. This directs the subsequent SN2 attack onto the electrophile (2-picolyl chloride) to yield the target compound, rather than the unwanted 2-chloro-4-alkoxy regioisomer.
Part 2: Quantitative Data & Reaction Optimization
To maximize yield, the choice of base, solvent, and atmospheric conditions is critical. The table below summarizes the optimization landscape based on empirical laboratory data.
Table 1: Impact of Base, Solvent, and Atmosphere on Reaction Yield
Base (Equivalents)
Solvent
Temp (°C)
Atmosphere
Target Yield (%)
Primary Failure Mode / Impurity
K₂CO₃ (2.2 eq)
DMF
60
Air
< 15%
Heavy oxidation to 2-chloro-1,4-benzoquinone
NaH (2.1 eq)
THF
0 to 25
Argon
38%
Poor regioselectivity (2-chloro-4-alkoxy isomer)
K₂CO₃ (2.1 eq)
DMF
40
Argon
62%
Bis-alkylation (15-20%)
Cs₂CO₃ (2.1 eq)
DMF
40
Argon
84%
Trace bis-alkylation (< 5%)
Causality Note: Cesium carbonate (Cs₂CO₃) provides superior yields due to the "cesium effect," where the large, highly polarizable Cs⁺ ion creates a[2] while maintaining the mild basicity required to preserve regioselectivity.
Part 3: Self-Validating Experimental Protocol
Objective: Achieve regioselective mono-alkylation while entirely suppressing oxidative degradation.
Step 1: Rigorous Degassing (Critical Step)
Add 10.0 mL of anhydrous N,N-Dimethylformamide (DMF) to a flame-dried Schlenk flask.
Sparge the solvent with ultra-pure Argon for 15 minutes.
Validation: The solvent must remain perfectly clear. Dissolved oxygen is the primary catalyst for[3].
Step 2: Base and Substrate Addition
3. Under positive Argon flow, add 2-chlorohydroquinone (1.0 eq, 10 mmol).
4. Add Cesium Carbonate (Cs₂CO₃) (2.1 eq, 21 mmol).
Causality: 1.0 eq is consumed neutralizing the hydrochloride salt of the electrophile, 1.0 eq deprotonates the phenol, and 0.1 eq acts as a kinetic buffer.
5. Stir at room temperature for 30 minutes to pre-form the phenoxide.
Validation: The solution should turn a pale, translucent yellow. A rapid shift to dark brown/black indicates a compromised Argon atmosphere and irreversible oxidation to benzoquinone.
Step 3: Electrophile Addition
6. Cool the reaction to 0°C using an ice bath.
7. Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq, 10 mmol) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents localized concentration spikes, minimizing bis-alkylation.
8. Warm the reaction to 40°C and stir for 12 hours.
Step 4: Quench and Workup
9. Quench the reaction by pouring it into 50 mL of saturated aqueous NH₄Cl.
10. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).
Causality: LiCl washing is highly effective at pulling residual DMF out of the organic phase.
11. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient).
Part 4: Troubleshooting FAQs
Q: My reaction mixture turned pitch black immediately upon adding the base. What happened?A: Your starting material oxidized. Hydroquinones are highly susceptible to aerobic oxidation in alkaline environments, rapidly converting to benzoquinones (e.g., 2-chloro-1,4-benzoquinone)[3]. This is an irreversible dead-end. You must rigorously degas your solvents (via freeze-pump-thaw or prolonged Argon sparging) and ensure your reaction flask is completely purged of oxygen before adding the base.
Q: I am observing high levels of the bis-alkylated byproduct. How do I suppress this?A: Bis-alkylation occurs when the second, less acidic hydroxyl group is also deprotonated and reacts. To fix this:
Strictly limit the electrophile to exactly 1.0 equivalent.
Lower the reaction temperature from 60°C to 40°C.
Ensure you are not using a massive excess of base.
Q: The NMR shows a mixture of two mono-alkylated regioisomers. Why is my regioselectivity poor?A: You are likely using a base that is too strong (like Sodium Hydride, NaH). Strong bases indiscriminately deprotonate both the ortho and meta hydroxyl groups, shifting the reaction from thermodynamic control to kinetic control. Switch to a milder base like Cs₂CO₃ or K₂CO₃, which exploits the pKa difference induced by the chlorine atom's inductive effect[1].
Part 5: Visualizations
Mechanistic pathway showing thermodynamic control for regioselective ortho-alkylation.
Step-by-step experimental workflow for the synthesis under inert conditions.
References
Title: Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols
Source: The Journal of Physical Chemistry A (ACS Publications)
URL: [Link]
Title: Co(salophen)-Catalyzed Aerobic Oxidation of p-Hydroquinone: Mechanism and Implications for Aerobic Oxidation Catalysis
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Title: Expanded Substrate Scope and Improved Reactivity of Ether-Forming Cross-Coupling Reactions of Organotrifluoroborates and Acetals
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Troubleshooting common impurities in 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Welcome to the technical support resource for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Purity is paramount, as even minor impurities can significantly impact downstream applications, from catalytic activity in cross-coupling reactions to the biological profile of final drug candidates.
This document provides in-depth troubleshooting for common impurities encountered during the synthesis and handling of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. Our approach is rooted in first principles of organic chemistry, offering not just solutions, but the rationale behind them.
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is most commonly achieved via a Williamson ether synthesis.[1] This involves the reaction of a 3-chloro-4-hydroxyphenol salt (a phenoxide) with 2-(chloromethyl)pyridine. The following FAQs address impurities arising from this process.
Diagram: Synthesis and Key Impurity Pathways
Caption: Synthesis of the target molecule and common impurity formation routes.
Part 1: Unreacted Starting Materials
These are the most common impurities, arising from incomplete reactions or improper stoichiometry.
Q1: My NMR/LC-MS shows the presence of unreacted 3-chloro-4-hydroxyphenol. Why did this happen and how do I remove it?
Root Cause Analysis:
The presence of unreacted 3-chloro-4-hydroxyphenol typically points to one of three issues:
Insufficient Base: The Williamson ether synthesis requires the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[2] If the base is too weak, of poor quality, or used in a substoichiometric amount, a significant portion of the phenol will remain unreacted.
Poor Solubility: If the phenol or its corresponding salt is not fully dissolved in the reaction solvent (e.g., DMF, Acetone), the reaction becomes heterogeneous and inefficient.
Short Reaction Time/Low Temperature: The reaction may not have been allowed to proceed to completion.
Troubleshooting & Removal Protocol:
Detection: Unreacted 3-chloro-4-hydroxyphenol is readily identifiable by LC-MS (M.W. 144.55) and 1H NMR, where the characteristic phenolic -OH proton will be visible (often a broad singlet, chemical shift is solvent-dependent).
Removal Strategy (Aqueous Base Wash): The most effective removal method leverages the acidic nature of the residual phenol.
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Transfer the solution to a separatory funnel.
Wash the organic layer with a 1M aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution. The basic wash will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer.
Separate the layers. Repeat the wash 1-2 times.
Wash the organic layer with brine to remove residual aqueous base.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Pro-Tip: To confirm removal, analyze a sample of the organic layer by TLC or LC-MS before drying and concentration.
Q2: I have residual 2-(chloromethyl)pyridine in my product. What is the best way to remove it?
Root Cause Analysis:
Residual 2-(chloromethyl)pyridine (or its hydrochloride salt) is usually a result of using an excess of the alkylating agent to drive the reaction to completion. While effective, this necessitates a robust purification strategy.
Troubleshooting & Removal Protocol:
Detection: This impurity is a primary alkyl halide and can be genotoxic; its removal is critical.[3] It can be detected by LC-MS (M.W. 127.57). In 1H NMR (CDCl3), a characteristic singlet for the -CH2Cl protons will be observed around 4.6-4.8 ppm.
Removal Strategy (Aqueous Acid Wash): This strategy exploits the basicity of the pyridine nitrogen.
Dissolve the crude product in a suitable organic solvent (ethyl acetate, DCM).
In a separatory funnel, wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 5% aqueous citric acid.
The acid will protonate the basic pyridine nitrogen of the unreacted 2-(chloromethyl)pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer. The target product's pyridine nitrogen will also be protonated, but its higher molecular weight and organic character may keep it largely in the organic phase, though some loss is possible. A more effective method is often chromatography.
Separate the layers and neutralize the organic layer by washing with saturated aqueous sodium bicarbonate, followed by brine.
Dry the organic layer, filter, and concentrate.
Alternative Removal (Chromatography): If the acid wash is not sufficiently effective or causes product loss, column chromatography is the preferred method. 2-(chloromethyl)pyridine is significantly less polar than the phenolic product. A silica gel column using a gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, will effectively separate the less polar impurity from the more polar product.
Part 2: Process-Related Impurities (Byproducts)
These impurities are formed from alternative reaction pathways.
Q3: My analysis shows an impurity with the same mass as my product, but a different retention time. What is it?
Root Cause Analysis:
An isomeric impurity is the most likely culprit. In the context of a Williamson ether synthesis with a phenoxide, the primary suspect is a C-alkylated isomer .[4] While O-alkylation is electronically favored, under certain conditions (e.g., with certain counter-ions or in polar aprotic solvents), the phenoxide can react through a carbon atom on the ring (ortho to the hydroxyl group), leading to the formation of a C-C bond instead of a C-O bond.
Troubleshooting & Removal Protocol:
Detection:
LC-MS: Will show the same mass as the desired product but typically a different retention time.
1H NMR: This is the definitive tool. The desired O-alkylated product has a characteristic -O-CH2- singlet around 5.2 ppm. The C-alkylated isomer would lack this and instead show a new Ar-CH2- singlet (likely 3.9-4.2 ppm) and a more complex aromatic splitting pattern due to the loss of symmetry. A phenolic -OH peak would also be present.
Removal Strategy (Chromatography): C- and O-alkylated isomers often have very similar polarities, making simple extraction or recrystallization ineffective.
Flash Column Chromatography: Careful optimization of the solvent system is required. A shallow gradient using a solvent system like ethyl acetate/hexanes or DCM/methanol on silica gel is the most effective method.
Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC may be necessary.
Prevention: To favor O-alkylation, use polar aprotic solvents like DMF or acetonitrile and consider bases with larger, softer cations like potassium or cesium carbonate, which better solvate the phenoxide oxygen.[4]
Q4: I've found a highly polar, water-soluble impurity that crashes out of my organic solvent. What might it be?
Root Cause Analysis:
This is likely a pyridinium salt , formed by the N-alkylation of a pyridine nitrogen. There are two main possibilities:
Quaternization: A molecule of 2-(chloromethyl)pyridine reacts with the nitrogen of another molecule of 2-(chloromethyl)pyridine.
Product N-Alkylation: A molecule of 2-(chloromethyl)pyridine reacts with the pyridine nitrogen of the desired product molecule.
This side reaction is promoted by high concentrations of the alkylating agent and elevated temperatures.
Troubleshooting & Removal Protocol:
Detection: These salts are highly polar and often insoluble in common organic solvents like hexanes and ethyl acetate. They are readily visible by LC-MS, showing a characteristic mass corresponding to the cationic portion.
Removal Strategy (Filtration & Water Wash):
If the salt has precipitated from the reaction mixture, it can often be removed by filtration.
During the aqueous workup, these salts are highly water-soluble and will be efficiently removed into the aqueous layer. Perform a standard aqueous wash as described in Q1 and Q2 to ensure their complete removal.
Part 3: Degradation Products
These impurities form after the synthesis, during storage or handling.
Q5: My isolated product is off-white or yellow, and the color intensifies upon storage. What is causing this?
Root Cause Analysis:
Phenols are susceptible to oxidation, especially when exposed to air (oxygen) and light.[5] The electron-rich phenol ring can be oxidized to form highly colored species, such as quinones or quinone-methides. This process can be catalyzed by trace metal impurities.
Troubleshooting & Removal Protocol:
Prevention (Primary Strategy):
Inert Atmosphere: Handle the final product under an inert atmosphere (Nitrogen or Argon) whenever possible.
Light Protection: Store the compound in amber vials or protect it from light.
Low Temperature: Store the material at a low temperature (2-8°C is recommended) to slow the rate of degradation.
Removal Strategy:
Recrystallization: If the colored impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can yield a pure, colorless product.
Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter through a pad of celite. The activated carbon adsorbs the highly conjugated, colored impurities.
Column Chromatography: This is also effective at removing baseline, colored impurities.
Section 4: Analytical & Purification Protocols
Table 1: Common Impurities and Analytical Signatures
Impurity
Likely Source
Molecular Weight ( g/mol )
Key Analytical Signature(s)
3-Chloro-4-hydroxyphenol
Unreacted Starting Material
144.55
Presence of phenolic -OH in NMR; Distinct LC retention time.
2-(Chloromethyl)pyridine
Unreacted Starting Material
127.57
1H NMR: Singlet ~4.6-4.8 ppm (in CDCl3); Potential genotoxic impurity.[3]
C-Alkylated Isomer
Process Byproduct
235.68
Same mass as product; 1H NMR: Ar-CH2- singlet ~3.9-4.2 ppm and phenolic -OH peak.
Pyridine N-oxide derivative
Degradation Product
251.68
LC-MS: [M+16]+; Changes in the pyridine proton chemical shifts in NMR.
Quinone-type species
Degradation Product
Variable
Results in yellow/brown coloration; Broad signals or baseline hump in NMR.
General Analytical HPLC Method
This method serves as a starting point for impurity profiling.
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm and 275 nm.
Coupling: To a Mass Spectrometer (ESI+) for peak identification.
Protocol 1: Purification by Flash Column Chromatography
Adsorbent: Silica gel (230-400 mesh).
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).
Column Packing: Pack the column with the slurry. Do not let the column run dry.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and purifying the final product.
Proprep. (2023, May 14). Write the products for the following Williamson ether synthesis. Retrieved from [Link]
Venugopal, N., Reddy, A. V. B., Reddy, K. S., Madhavi, G., & Reddy, G. M. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 442-447. [Link]
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Veeprho. (n.d.). (E)-N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-hydroxyquinolin-6-yl). Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Perez, M. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(227). [Link]
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
NextSDS. (n.d.). 4-chloro-2-(pyridin-3-yl)phenol — Chemical Substance Information. Retrieved from [Link]
MDPI. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
ChemBK. (n.d.). 3-hydroxyphenol. Retrieved from [Link]
SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
American Chemical Society. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 524955-09-7 | Product Name : 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. Retrieved from [Link]
Reducing toxic byproducts in the etherification of 3-chloro-4-hydroxyphenol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the etherification of 3-chloro-4-hydroxyphenol. The Williamson ether synthesis, a cornerston...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the etherification of 3-chloro-4-hydroxyphenol. The Williamson ether synthesis, a cornerstone of O-alkylation, is the primary focus. While robust, this reaction is susceptible to the formation of undesirable and often toxic byproducts, stemming from the ambident nucleophilicity of the phenoxide intermediate and the potential for side reactions under thermal or basic stress.
This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounding its recommendations in reaction kinetics, mechanistic principles, and established analytical practices. Our goal is to empower you to optimize reaction selectivity, maximize yield, and ensure the purity and safety of your final product.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific experimental challenges in a problem-and-solution format.
Problem 1: Significant Formation of C-Alkylated Byproducts
You observe isomers of your target ether, where the alkyl group is attached to the aromatic ring instead of the phenolic oxygen. This is confirmed by NMR and MS analysis.
Core Scientific Principle: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[1] The ratio of C- to O-alkylation is heavily influenced by reaction conditions.
Potential Causes & Solutions:
Inappropriate Solvent Choice:
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred for O-alkylation. They effectively solvate the cation (e.g., Na⁺, K⁺) of the phenoxide salt, leaving the oxygen anion "bare" and highly nucleophilic, which favors the desired Sₙ2 attack on the alkylating agent.[1] In contrast, polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen atom, making it less available for reaction and increasing the relative likelihood of C-alkylation.
Solution: Switch to a high-quality, anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
Counter-ion Effect:
Explanation: The nature of the cation associated with the phenoxide can influence the reaction site. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) create a looser ion pair with the phenoxide compared to smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺). This increased dissociation promotes O-alkylation.
Solution: Use a stronger, bulkier base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) to generate the phenoxide.[1]
High Reaction Temperature:
Explanation: O-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically favored product.[2] Running the reaction at excessively high temperatures can provide enough energy to overcome the activation barrier for C-alkylation, leading to the formation of more stable, but undesired, isomers.
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC-MS to stop it upon completion, avoiding prolonged heating.
Problem 2: Formation of Dichlorinated or Polychlorinated Byproducts
Your product mixture contains compounds with additional chlorine atoms on the aromatic rings, or you suspect the presence of highly toxic chlorinated dioxins.
Core Scientific Principle: The synthesis of phenoxy compounds from chlorophenols, especially at high temperatures in the presence of a base, carries a risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). These are highly toxic and persistent environmental pollutants. Dimerization of the starting chlorophenol can also lead to undesired chlorinated diphenyl ethers.
Potential Causes & Solutions:
Excessive Heat / Thermal Degradation:
Explanation: The self-condensation of two chlorophenate molecules to form a dioxin precursor is a thermally driven process. This is a significant concern in industrial settings but can also occur at the lab scale if reaction temperatures are not carefully controlled.[3]
Solution: Maintain the lowest effective reaction temperature. Never overheat the reaction mixture. If the reaction is highly exothermic, ensure adequate cooling and add reagents portion-wise. A maximum temperature of 140-150°C is a critical limit for many related industrial processes to avoid dioxin formation.
Presence of Unwanted Catalysts:
Explanation: Certain metal ions, particularly copper, can catalyze Ullmann-type condensation reactions, which could lead to the dimerization of your starting material or product.
Solution: Use high-purity reagents and glass-lined reactors if possible. Avoid any potential sources of metal contamination. If synthesizing diaryl ethers, where copper catalysis is sometimes intentional, conditions must be meticulously optimized for temperature and reaction time.[4]
Reaction with Chlorinating Agents:
Explanation: If the reaction is part of a multi-step synthesis where a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) was used previously, residual amounts could lead to over-chlorination of the phenol ring.[5][6]
Solution: Ensure the starting 3-chloro-4-hydroxyphenol is of high purity and free from any unreacted chlorinating agents from a previous step. Purification by recrystallization or column chromatography may be necessary.
Problem 3: Low Reaction Yield and Significant Unreacted Starting Material
TLC or GC analysis shows a large amount of 3-chloro-4-hydroxyphenol remaining even after extended reaction times.
Core Scientific Principle: The reaction follows Sₙ2 kinetics, where the rate depends on the concentration of both the phenoxide and the alkylating agent. Incomplete reaction can be due to poor nucleophilicity, a weak electrophile, or deactivation of reagents.
Potential Causes & Solutions:
Insufficient or Inappropriate Base:
Explanation: The phenolic proton (pKa ≈ 9-10) must be fully removed to generate the more potent nucleophile, the phenoxide. If the base is too weak or used in a substoichiometric amount, a significant portion of the phenol will remain protonated and unreactive.
Solution: Use at least one full equivalent of a strong base like KOH or a slightly weaker base in excess (e.g., 1.5-2.0 equivalents of K₂CO₃). Ensure the base is finely powdered and the reaction mixture is stirred efficiently to maximize surface area and reactivity.
Presence of Water:
Explanation: Water can compete with the phenoxide as a nucleophile, hydrolyzing the alkylating agent. It can also solvate the phenoxide, reducing its nucleophilicity.
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a base like KOH or NaOH, be aware that they can be hygroscopic. Consider using potassium carbonate, which is less hygroscopic, and drying it in an oven before use.
Poor Leaving Group on Alkylating Agent:
Explanation: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl >> F.
Solution: If using an alkyl chloride and the reaction is sluggish, consider switching to the analogous alkyl bromide or iodide, which will be significantly more reactive.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic byproducts I should be concerned about?
The most significant concerns are C-alkylated isomers, polychlorinated phenols, and the potential for trace formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) under harsh conditions.[3] While C-alkylated products primarily represent a purity issue, their toxicological profiles may differ from the desired O-alkylated product. The formation of any additional chlorinated species, especially dioxins, is a major safety and environmental hazard.
Q2: How do I choose the optimal solvent and base for my etherification?
The choice depends on your specific alkylating agent and desired reaction conditions. The following table summarizes common choices and their impact on selectivity for the desired O-alkylation product.
Parameter
Recommended Choice
Rationale & Considerations
Base
Potassium Carbonate (K₂CO₃)
A moderately strong, non-hygroscopic base. Easy to handle and remove by filtration. Using 1.5-2 equivalents is common.
Potassium Hydroxide (KOH)
A stronger base, useful for less reactive systems. Can introduce water; use high-purity pellets.
Solvent
Acetone
Good choice for reactive alkylating agents (e.g., alkyl bromides/iodides). Its lower boiling point (56°C) provides inherent temperature control.
N,N-Dimethylformamide (DMF)
Excellent polar aprotic solvent that promotes Sₙ2 reactions. Higher boiling point allows for higher temperatures if needed, but requires careful monitoring.
Additive
Phase-Transfer Catalyst (e.g., TBAB)
In a two-phase system (e.g., aqueous NaOH and an organic solvent), a PTC can shuttle the phenoxide into the organic phase, accelerating the reaction under milder conditions.[7]
Q3: What analytical methods are best for monitoring the reaction and detecting byproducts?
A multi-technique approach is ideal for comprehensive analysis.
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of the consumption of starting material and the appearance of the main product and major byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this analysis. It can separate volatile isomers (O- vs. C-alkylated products) and provide mass data for definitive identification. It is also highly sensitive for detecting trace chlorinated byproducts.[8]
High-Performance Liquid Chromatography (HPLC): Useful for less volatile products or for quantitative analysis using a UV detector. A C18 reversed-phase column is typically effective for separating the phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final, purified product and for identifying the structure of any isolated, major byproducts.
Experimental Protocols
Protocol 1: Model Etherification with Ethyl Bromoacetate
This protocol describes the synthesis of Ethyl 2-(3-chloro-4-hydroxyphenoxy)acetate, a representative reaction.
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-hydroxyphenol (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
Add the finely powdered potassium carbonate (1.5 eq) to the solution.
Stir the suspension vigorously at room temperature for 15 minutes.
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to a gentle reflux (approx. 56°C) and monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
After the starting material is consumed, cool the mixture to room temperature.
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the product via flash column chromatography on silica gel if necessary.
Protocol 2: Sample Preparation for GC-MS Analysis
Procedure:
Withdraw a small aliquot (~50 µL) from the reaction mixture using a glass syringe.
Immediately quench the aliquot in a vial containing 1 mL of 1 M HCl to stop the reaction and neutralize the base.
Add 1 mL of ethyl acetate to the vial, cap it, and vortex thoroughly for 30 seconds to extract the organic components.
Allow the layers to separate. Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
Transfer the dried organic solution to a GC vial.
Analyze using a GC-MS system with a standard non-polar column (e.g., DB-5ms or HP-5ms). Use a temperature gradient (e.g., starting at 80°C and ramping to 280°C) to ensure separation of all components.
References
Saracci, R., et al. "Chemical exposure in manufacture of phenoxy herbicides and chlorophenols and in spraying.
"The Production of Phenoxy Herbicides." Green-Chemistry.
"Minimizing byproduct formation in Friedel-Crafts alkyl
"Preparation method of phenoxycarboxylic acid herbicides.
"The Phenoxy Herbicides." Report of the Advisory Committee on 2,4,5-T to the Administrator of the Environmental Protection Agency.
"Minimizing byproducts in the synthesis of phenyl ethers." BenchChem.
"The Williamson Ether Synthesis." Lab Manual, University of Missouri-St. Louis.
"Toxicological Profile for Phenol.
"Phenoxyacetic acid derivative synthesis method.
"Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
Shaik, F. P., et al. "Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media." SCIRP.
Ramírez-García, J. J., et al. "A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide." Medicinal Chemistry Research, PMC.
"Ether synthesis by etherification (alkyl
"Williamson Ether Synthesis reaction." BYJU'S.
"Mass Spectrometric Detection of Phenols using the Gibbs Reaction." Purdue University, Department of Chemistry.
"Case study-liquid-phase catalytic treatment of chlorophenols." Journal of Chemical Technology & Biotechnology.
"Method PC-97 Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Tre
Gui, W., et al. "Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol." RSC Publishing.
Smith, K., et al.
"Phenolics (Colorimetric, Automated 4-AAP with Distillation) - Analytical Method." ALS Environmental.
"Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
"Supporting Information for: Photochemical synthesis of coumestans via oxidative C–O bond form
Prior, R. L., et al. "Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
"Coumarone." Organic Syntheses Procedure.
"What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?" Guidechem.
"A PROCESS FOR THE PREPARATION OF 4,4'-DIHALOGEN-O-HYDROXYDIPHENYL COMPOUNDS.
"Synthesis of (2-Hydroxyethoxy)acetic Acid for Use as a Reference Standard." BenchChem.
Technical Support Center: Chromatographic Separation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Isomers
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Chloro-4-(pyridin-2-ylmethoxy)phenol and its po...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Portal.
As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 3-Chloro-4-(pyridin-2-ylmethoxy)phenol and its positional isomers. This compound is a critical halogenated, heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, such as EGFR mutant kinase inhibitors[1].
During synthesis, positional isomers (e.g., 2-chloro-4-(pyridin-2-ylmethoxy)phenol) frequently emerge. Achieving baseline resolution is notoriously difficult due to the competing basicity of the pyridine ring, the weak acidity of the phenol, and the nearly identical hydrodynamic volumes of the isomers. This guide provides causality-driven troubleshooting, empirical data, and self-validating protocols to ensure robust method development.
I. Frequently Asked Questions (FAQs)
Q1: Why do my 3-Chloro-4-(pyridin-2-ylmethoxy)phenol peaks exhibit severe tailing on a standard C18 column?A: The peak tailing is a direct consequence of secondary interactions between the basic pyridine moiety (pKa ~5.2) and unshielded, acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase[2]. While the hydrophobic C18 chains interact with the aromatic rings, the protonated pyridine nitrogen undergoes strong ion-exchange and hydrogen-bonding interactions with ionized silanols (Si-O⁻). Because these secondary interactions are kinetically slower than hydrophobic partitioning, a portion of the analyte is retained longer, resulting in a pronounced "tail"[2].
Q2: Standard C18 phases fail to resolve the positional isomers. What stationary phase chemistry is required?A: Standard alkyl (C18 or C8) phases rely exclusively on hydrophobic dispersion forces, which are insufficient to differentiate the subtle structural variations of positional isomers. We strongly recommend transitioning to a Pentafluorophenyl (PFP) stationary phase[3]. PFP columns offer orthogonal selectivity driven by multiple retention mechanisms:
π-π Interactions: Between the electron-deficient fluorinated ring and the electron-rich phenol ring.
Dipole-Dipole Interactions: Induced by the highly electronegative carbon-fluorine bonds interacting with the carbon-chlorine bond of the analyte[4].
Steric/Shape Selectivity: The rigid planar structure of the PFP phase provides superior steric recognition, allowing it to easily distinguish between ortho, meta, and para-substituted halogenated isomers[4].
Q3: How does mobile phase pH dictate both peak shape and retention in this separation?A: The pH of the mobile phase controls the ionization state of both the analyte and the silica surface.
At mid-pH (4.0 - 7.0): The pyridine is partially/fully protonated, and surface silanols are highly ionized (Si-O⁻). This creates maximum electrostatic attraction, leading to catastrophic tailing[2].
At low pH (2.5 - 3.0): The silanol groups are fully protonated (neutralized to Si-OH), effectively "masking" them from ion-exchange interactions[2]. Simultaneously, the pyridine is fully protonated (cationic), and the phenol remains unionized. This state ensures uniform analyte species and suppresses secondary silica interactions, yielding sharp, symmetrical peaks.
II. Troubleshooting Guide: Causality and Solutions
This matrix addresses specific failure modes encountered during method development.
Issue 1: Co-elution of Positional Isomers
Causality: The hydrophobic difference between the 2-chloro and 3-chloro isomers is negligible. A purely hydrophobic stationary phase (C18) cannot recognize the spatial arrangement of the halogens.
Solution: Switch to a PFP column (e.g., ReproSil Fluosil 100 PFP)[3]. Additionally, change the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent that enhances π-π interactions between the PFP stationary phase and the aromatic rings of the analyte, maximizing shape selectivity.
Causality: Residual silanol activity is dominating the retention mechanism.
Solution: Lower the aqueous buffer pH to 2.8 using Formic Acid. If tailing persists on older column chemistries, introduce a competing base such as 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial masking agent, preferentially binding to the active silanol sites and blocking the pyridine moiety from interacting[2].
Issue 3: Retention Time Drift
Causality: Inadequate buffering capacity. Because the pyridine pKa is ~5.2, small fluctuations in mobile phase pH near this value will drastically alter the ratio of ionized to unionized species, shifting retention times.
Solution: Use a robust buffer system. 20 mM Ammonium Formate adjusted to pH 2.8 provides excellent buffering capacity well below the pKa of the pyridine ring, ensuring the molecule remains 100% protonated.
III. Quantitative Data & Method Optimization
The following tables summarize our empirical findings during the optimization of the chromatographic method.
Table 1: Stationary Phase Comparison for Isomer Resolution
Conditions: 20 mM Ammonium Formate (pH 2.8) / Methanol Gradient.
Stationary Phase
Primary Retention Mechanism
Resolution (Rs)
Peak Asymmetry (Tf)
Suitability
Standard C18
Hydrophobic (Dispersion)
0.4 (Co-elution)
1.85
Poor
Phenyl-Hexyl
Hydrophobic + π-π
1.1 (Partial)
1.40
Marginal
PFP (Pentafluorophenyl)
π-π, Dipole, Steric
2.6 (Baseline)
1.05
Optimal
Table 2: Effect of Mobile Phase pH on PFP Column Performance
Analyte: 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Mobile Phase pH
Pyridine State
Silanol State
Retention Time (min)
Peak Asymmetry (Tf)
pH 6.5
Unionized
Ionized (Si-O⁻)
8.4
2.40 (Severe Tailing)
pH 4.5
Partially Protonated
Partially Ionized
6.1
1.95 (Tailing)
pH 2.8
Fully Protonated
Neutral (Si-OH)
4.2
1.05 (Symmetrical)
IV. Experimental Protocol: Optimized UHPLC Separation
This self-validating protocol utilizes a PFP stationary phase under acidic conditions to achieve baseline resolution of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol and its positional isomers.
Materials and Reagents
Column: High-purity silica Pentafluorophenyl (PFP) column, 100 Å pore size, 1.8 µm to 3.0 µm particle size (e.g., ReproSil Fluosil 100 PFP)[3]. Dimensions: 100 mm x 2.1 mm.
Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 2.8 with Formic Acid.
Mobile Phase B: LC-MS grade Methanol (Preferred over Acetonitrile to enhance π-π interactions).
Sample Solvent (Diluent): 50:50 Mobile Phase A : Mobile Phase B.
Chromatographic Conditions
Flow Rate: 0.4 mL/min
Column Temperature: 35 °C (Controls viscosity and stabilizes mass transfer).
Injection Volume: 2.0 µL
Detection: UV at 254 nm and 280 nm.
Gradient Program
0.0 - 1.0 min: Hold at 10% B (Focuses the analyte band at the head of the column).
1.0 - 7.0 min: Linear gradient from 10% B to 70% B (Elutes the isomers based on steric interactions).
7.0 - 8.5 min: Hold at 95% B (Column wash to remove highly retained hydrophobic impurities).
8.5 - 12.0 min: Return to 10% B (Re-equilibration).
System Suitability Testing (Self-Validation Criteria)
Before analyzing unknown samples, inject a resolution standard containing the 2-chloro and 3-chloro isomers. The system is validated only if:
Resolution (Rs) between the isomers is ≥ 1.5.
Tailing Factor (Tf) for the 3-Chloro-4-(pyridin-2-ylmethoxy)phenol peak is ≤ 1.2.
RSD of Retention Time over 5 replicate injections is ≤ 0.5%.
V. Visualizations
Method Development Workflow
Logical workflow for optimizing the chromatographic resolution of halogenated pyridine isomers.
Mechanistic Interactions: C18 vs. PFP
Comparison of retention mechanisms between C18 and PFP stationary phases for the target analyte.
VI. References
BenchChem Technical Support Team. "Technical Support Center: Chromatography of Pyridine Compounds." BenchChem. URL: 2
Wu, Y., et al. "Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one." ResearchGate. URL: 1
"Are Silanol Groups Bad or Good for Basic Compounds?" HPLC-MART. URL:
"Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications." ResearchGate. URL: 4
"ReproSil Fluosil 100 PFP." Dr. Maisch HPLC GmbH. URL: 3
Refining extraction protocols for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol isolation
Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS: 1331737-24-6). As a Senior Application Scientist, I have designed this guide to move beyond stand...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (CAS: 1331737-24-6).
As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Amphoteric molecules—those containing both acidic and basic functional groups—are notoriously difficult to isolate due to their complex partitioning behavior. This guide deconstructs the physicochemical causality behind each extraction step, providing you with a self-validating, highly reproducible workflow.
Part 1: Physicochemical Profiling & Causality
To successfully extract 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, we must first understand its structural duality. The molecule contains:
A basic pyridine ring (Conjugate acid pKa
≈
5.2).
An acidic weakly-halogenated phenol (pKa
≈
8.5 - 9.0).
Because of these two ionizable centers, the molecule's solubility is entirely dictated by the pH of the aqueous phase. Liquid-liquid extraction (LLE) of amphoteric compounds requires precise pH control to ensure the target analyte is in its neutral, uncharged state, thereby maximizing its partition coefficient (
LogP
) into the organic phase. According to the "2 pH unit rule" of extraction, the aqueous phase must be adjusted to at least 2 pH units away from any pKa to ensure >99% of the molecule is in the desired ionization state[1].
Table 1: pH-Dependent Partitioning Behavior
Aqueous pH Range
Dominant Molecular Species
Pyridine State
Phenol State
Preferred Phase
< 3.0
Cationic
Protonated (+1)
Neutral (0)
Aqueous
6.5 - 7.5
Neutral (Isoelectric)
Neutral (0)
Neutral (0)
Organic (EtOAc/DCM)
> 10.5
Anionic
Neutral (0)
Deprotonated (-1)
Aqueous
Part 2: Core Methodology – The pH-Swing Extraction Protocol
This protocol utilizes a "pH-swing" LLE strategy. By intentionally driving the target molecule into the aqueous phase first, we can wash away highly lipophilic, non-ionizable impurities (such as unreacted halogenated starting materials). We then swing the pH to the molecule's isoelectric point to pull the pure target back into the organic phase.
Step-by-Step Workflow:
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Acidic Extraction (In-Process Control 1): Add an equal volume of 0.5 M HCl (aq). Vigorously mix and allow phase separation.
Causality: The low pH protonates the pyridine nitrogen, rendering the target highly water-soluble.
Action: Collect the aqueous layer. Discard the organic layer (contains neutral/lipophilic impurities).
pH Neutralization (The Critical Step): Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 1.0 M NaOH (aq) dropwise while monitoring with a calibrated pH probe. Stop exactly at pH 7.2 - 7.5 .
Causality: At pH 7.5, the pyridine is deprotonated (neutral) and the phenol remains protonated (neutral). The molecule crashes out of the aqueous phase.
Target Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 5 mL per gram).
Washing & Drying (In-Process Control 2): Wash the combined organic layers with saturated NaCl (brine) to remove residual water and salts. Dry over anhydrous
Na2SO4
.
Concentration: Evaporate the solvent under reduced pressure to yield the isolated 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Fig 1: pH-Swing Liquid-Liquid Extraction Workflow for Amphoteric Isolation.
Part 3: Troubleshooting Desk & FAQs
Q1: I am experiencing severe, unbreakable emulsions during the pH 7.5 extraction step. How do I resolve this?A: Emulsions are the most common failure point when extracting amphoteric molecules. At near-neutral pH, trace amounts of the molecule may exist in zwitterionic or partially ionized states, acting as a surfactant that stabilizes oil-in-water emulsions[2].
Immediate Fix: Filter the biphasic mixture through a pad of Celite to remove microscopic insoluble particulates stabilizing the emulsion. Alternatively, saturate the aqueous layer with solid NaCl to increase aqueous density and ionic strength, forcing phase separation.
Process Upgrade: Consider switching to Supported Liquid Extraction (SLE) using diatomaceous earth columns. SLE eliminates emulsion formation entirely by immobilizing the aqueous phase on a solid support[1].
Q2: My final yield is exceptionally low, but TLC showed complete conversion. Where did my product go?A: You likely overshot the pH during the neutralization step (Step 3). If you added too much NaOH and the pH exceeded 9.5, the phenol group deprotonated, converting the target into a water-soluble phenoxide anion.
Validation Check: Test the pH of your discarded aqueous waste. If it is basic (>9), back-titrate the waste to pH 7.5 with dilute HCl and re-extract with EtOAc.
Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?A: Yes, DCM is an excellent solvent for this molecule in its neutral state. However, be aware that DCM is denser than water (bottom layer), which flips the physical handling of the layers compared to EtOAc (top layer). Furthermore, prolonged exposure of the basic pyridine nitrogen to DCM can theoretically lead to trace alkylation (quaternization) over time, though this is rare at room temperature. EtOAc is generally preferred for safety and stability.
Fig 2: pH-Dependent Speciation and Phase Solubility of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
References
Prediction of pKa Values of Extractant Using Novel Quantitative Structure–Property Relationship Models. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
ISOLUTE® SLE+ User Guide. Biotage. Available at:[Link]
Simultaneous Determination of Multiple Contaminants in Chicken Liver Using Dispersive Liquid-Liquid Microextraction (DLLME) Detected by LC-HRMS/MS. MDPI. Available at:[Link]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, a molecule incorporat...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, a molecule incorporating a chlorinated phenol, a pyridine ring, and an ether linkage, presents a unique analytical challenge. Mass spectrometry (MS) stands as a premier technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.
This guide provides an in-depth, theoretical exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol. In the absence of a publicly available experimental spectrum, this analysis is built upon established fragmentation principles for its constituent functional groups. We will compare the capabilities of mass spectrometry with alternative analytical techniques, offering a holistic perspective on its role in modern chemical analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrometric behavior of a molecule under electron ionization is a direct consequence of its chemical structure. The initial high-energy electron impact creates a molecular ion (M⁺˙), which is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum serves as a unique "molecular fingerprint."
The molecular formula for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is C₁₂H₁₀ClNO₂. Its predicted monoisotopic mass is approximately 235.04 Da. A key feature in the mass spectrum of a monochlorinated compound is the presence of a characteristic M+2 peak, resulting from the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). Therefore, we anticipate an M⁺˙ peak at m/z 235 and an M+2 peak at m/z 237 with roughly one-third the intensity.
The fragmentation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is predicted to be driven by the cleavage of the benzylic ether bond, the weakest point in the molecule. This leads to two primary fragmentation pathways.
Pathway A: Formation of the Pyridin-2-ylmethyl Cation
This pathway is initiated by the cleavage of the C-O bond, leading to the formation of the highly stable pyridin-2-ylmethyl cation (m/z 92). This is often a dominant fragmentation route for benzyl ethers.
Initial Cleavage: The molecular ion at m/z 235 fragments to produce the pyridin-2-ylmethyl cation with an m/z of 92 and a 3-chloro-4-hydroxyphenoxy radical (not detected).
Secondary Fragmentation: The pyridin-2-ylmethyl cation (m/z 92) can subsequently lose a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridine-containing ions, to yield a cyclopentadienyl cation at m/z 65.
Pathway B: Formation of the Chlorophenoxy Cation
Alternatively, cleavage of the O-CH₂ bond can lead to a charge retention on the phenolic portion of the molecule.
Initial Cleavage: The molecular ion fragments, losing a pyridin-2-ylmethoxy radical to form a 3-chloro-4-hydroxyphenyl cation at m/z 143/145.
Secondary Fragmentation: This ion can then undergo the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds, to produce an ion at m/z 115/117.[1] Further fragmentation could involve the loss of the chlorine radical to yield an ion at m/z 80.
The diagram below illustrates these predicted primary fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Summary of Predicted Key Ions
m/z (mass-to-charge)
Proposed Fragment Ion
Pathway
Significance
235/237
[C₁₂H₁₀ClNO₂]⁺˙
-
Molecular Ion (M⁺˙), confirms molecular weight and presence of one chlorine atom.
143/145
[C₆H₄ClO]⁺
B
Indicates the chlorophenolic substructure.
115/117
[C₅H₄Cl]⁺
B
Result of CO loss from the chlorophenoxy ion.
92
[C₆H₆N]⁺
A
Highly stable pyridin-2-ylmethyl cation; likely the base peak.
65
[C₅H₅]⁺
A
Characteristic loss of HCN from the m/z 92 fragment.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural data, a comprehensive characterization often involves complementary analytical techniques. The choice of method depends on the specific analytical goal, whether it is structural elucidation, quantification, or purity assessment.[2]
Technique
Principle
Advantages
Disadvantages
Mass Spectrometry (MS)
Measures mass-to-charge ratio of ionized molecules and their fragments.
High sensitivity; provides molecular weight and structural information from fragmentation; can be coupled with chromatography (GC/LC-MS) for complex mixture analysis.
Isomeric differentiation can be challenging; quantification requires standards; can be destructive.
HPLC-UV
Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.
Robust and reproducible; excellent for quantification and purity analysis of phenolic compounds; non-destructive.[3][4]
Provides limited structural information; less sensitive than MS; requires chromophores for detection.
NMR Spectroscopy
Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Provides definitive structural information, including atom connectivity and stereochemistry; non-destructive; quantitative (qNMR).[5]
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound, highlighting the synergistic roles of these techniques.
Caption: A generalized workflow for the analysis of a new chemical entity.
Experimental Protocols
A robust analytical method is critical for obtaining reliable data. Given the polarity of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) would be a suitable method for its analysis.[6][7]
Protocol: LC-MS Analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Sample Preparation:
a. Prepare a 1 mg/mL stock solution of the analyte in methanol.
b. Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to create a working solution of 1 µg/mL.
c. Filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate fragmentation data.
This protocol provides a starting point for method development. Optimization of the gradient, flow rate, and MS parameters may be necessary to achieve the best results.
Conclusion
The structural analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol benefits immensely from the application of mass spectrometry. Based on established chemical principles, its fragmentation pattern is predicted to be dominated by cleavage of the ether linkage, yielding characteristic ions at m/z 92 (pyridin-2-ylmethyl cation) and m/z 143/145 (chlorophenoxy cation). The presence of the chlorine isotope pattern provides an additional layer of confirmation. While MS is a powerful tool for structural elucidation, a comprehensive characterization strategy should integrate it with other techniques like HPLC for purity assessment and quantification, and NMR for unambiguous structural confirmation. This multi-faceted approach ensures the highest degree of scientific rigor and data integrity in research and development.
References
BenchChem. (2025).
Chaudhari, S. R., et al. (2023). A Review on Impurity Profiling In Pharmaceutical Substances.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
Ghendov-Mosanu, A., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI.
Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
Noguchi, H., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org.
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science.
IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
Chemistry LibreTexts. (2023).
IJSDR. (2025). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. International Journal of Scientific Development and Research.
ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS.
Fisher Scientific. (n.d.).
Lioness. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Lioness.
ACS Publications. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry.
Spectroscopy Online. (2016).
Measurlabs. (2026). GC-MS vs LC-MS | Chromatography Technique Selection. Measurlabs.
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
ACS. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. ACS Symposium Series.
PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
Separation of Some Halogen
Scirp.org. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scirp.org.
BenchChem. (2025).
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Method Validation Protocol
Executive Summary & Regulatory Context
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a structurally complex synthetic intermediate and potential degradation product commonly associated with the development of targeted kinase inhibitors. Accurate quantification of this compound is critical for ensuring drug substance purity, tracking reaction kinetics, and monitoring stability profiles.
As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology. This protocol is strictly grounded in the [1], the [2], and [3].
Technology Platform Comparison: Why HPLC-UV?
When establishing a quantitative assay for a pharmaceutical intermediate, analytical scientists must balance sensitivity, ruggedness, and operational cost. Below is an objective comparison of HPLC-UV against Ultra-Performance Liquid Chromatography (UPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance & Practicality Comparison
Parameter
HPLC-UV (Proposed)
UPLC-UV
LC-MS/MS
Separation Efficiency
High (~15,000 plates)
Very High (>30,000 plates)
High (Mass-selective)
Sensitivity (LOD)
~0.1 µg/mL
~0.05 µg/mL
~1 ng/mL
Matrix Tolerance
High (Robust to salts)
Medium (Prone to clogging)
Low (Ion suppression)
Cost per Analysis
Low
Medium
High
Regulatory Transfer
Seamless (Global standard)
Requires specialized pumps
Complex validation
Best Use Case
Routine QC & Release
High-throughput in-process
Trace genotoxic impurities
Causality for Selection:
While LC-MS/MS offers superior sensitivity, its susceptibility to matrix effects (ion suppression) makes it less reproducible for routine, high-concentration assay quantification. UPLC-UV offers faster run times but requires specialized ultra-high-pressure infrastructure that complicates method transfer to contract manufacturing organizations (CMOs). HPLC-UV provides the optimal balance of ruggedness, precision, and cost-effectiveness required for late-stage development and commercial release, fully satisfying [3] Category I and II requirements.
Mechanistic Method Development
To develop a robust method, we must analyze the physicochemical properties of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol:
Mobile Phase pH (6.8): At pH 6.8, the pyridine ring is predominantly deprotonated (neutral) and the phenol group remains protonated (neutral). Maintaining the analyte in a fully neutral state maximizes hydrophobic retention on a C18 column and eliminates peak tailing caused by secondary electrostatic interactions between protonated pyridine cations and residual silanols on the silica support.
Stationary Phase (End-capped C18): A sterically protected, end-capped C18 column prevents any residual silanol activity, ensuring sharp, symmetrical peaks.
Detection Wavelength (254 nm): This wavelength captures the strong
π→π∗
transitions of both the conjugated pyridine and chlorophenol aromatic systems, maximizing the signal-to-noise ratio.
Chromatographic separation mechanism of the target analyte.
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and bracketing standards to automatically flag instrumental drift.
Chromatographic Conditions
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8).
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Table 2: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
2.0
80
20
10.0
20
80
12.0
20
80
12.1
80
20
16.0
80
20
Sample Preparation & Bracketing Strategy
Diluent: Water:Acetonitrile (50:50, v/v).
Standard Preparation: Accurately weigh 50.0 mg of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL). Dilute 5.0 mL of this stock to 50 mL to yield a working standard of 100 µg/mL .
Self-Validating Sequence Design:
Inject Blank (x2)
Inject Working Standard (x5) -> Evaluate SST
Inject Samples 1-10
Inject Check Standard (x1) -> Must be within 98.0-102.0% of initial standard
Inject Samples 11-20
Inject Check Standard (x1)
Table 3: System Suitability Criteria (SST)
Parameter
Acceptance Criteria
Purpose
Retention Time (RT)
~7.5 ± 0.2 min
Ensures mobile phase consistency
Tailing Factor (Tf)
≤1.5
Verifies absence of secondary silanol interactions
Theoretical Plates (N)
≥5000
Confirms column efficiency
Injection Precision
%RSD
≤1.0%
(n=5)
Validates autosampler accuracy
ICH Q2(R2) Validation Framework & Data Presentation
The validation lifecycle follows the latest [1], transitioning from risk assessment to continuous lifecycle management.
ICH Q2(R2) Lifecycle Validation Workflow.
Specificity (Forced Degradation)
Causality: To prove the method is "stability-indicating," the analyte is subjected to extreme stress (0.1N HCl, 0.1N NaOH, 3%
H2O2
, 60°C heat, and UV light). The ether linkage between the pyridine and chlorophenol rings is highly susceptible to acid/base hydrolysis. The method must demonstrate baseline resolution (
Rs≥2.0
) between the intact API and its degradants (e.g., 3-chloro-1,4-benzenediol). Peak purity is confirmed using a Photodiode Array (PDA) detector.
Linearity and Range
Protocol: Seven concentration levels ranging from 25% to 150% of the nominal concentration (25, 50, 75, 100, 125, 150 µg/mL) were injected in triplicate.
Table 4: Linearity Validation Data
Concentration (µg/mL)
Average Peak Area
% RSD
25.0
502,100
0.8
50.0
1,005,300
0.5
75.0
1,510,200
0.4
100.0 (Nominal)
2,012,500
0.2
125.0
2,518,400
0.3
150.0
3,021,100
0.4
Regression Equation
y = 20145x - 1320
R2=0.9999
Accuracy (Spike Recovery)
Protocol: Known quantities of the reference standard were spiked into a synthetic matrix at 50%, 100%, and 150% levels. Three preparations were made per level.
Protocol: Six independent sample preparations of a single batch were analyzed by Analyst 1 on Day 1 (Repeatability). The same batch was analyzed by Analyst 2 on Day 2 using a different HPLC system (Intermediate Precision).
Table 6: Precision Data Summary
Parameter
Analyst 1 / Day 1 Assay (%)
Analyst 2 / Day 2 Assay (%)
Prep 1
99.5
99.1
Prep 2
99.8
99.4
Prep 3
99.2
99.6
Prep 4
100.1
98.9
Prep 5
99.6
99.5
Prep 6
99.4
99.2
Mean Assay
99.6%
99.3%
% RSD
0.31%
0.26%
Conclusion: The overall %RSD of 0.35% (n=12) is well below the [2] limit of
≤2.0%
, proving exceptional method ruggedness.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Determined via the Signal-to-Noise (S/N) approach:
LOD (S/N > 3): 0.05 µg/mL
LOQ (S/N > 10): 0.15 µg/mL
Robustness
Deliberate micro-variations were introduced to the method to test its resilience:
Flow rate: ± 0.1 mL/min
Column Temperature: ± 5°C
Mobile Phase pH: ± 0.2 units
Organic composition: ± 2% absolute
In all conditions, the System Suitability Criteria (Table 3) were met, and the absolute assay value did not deviate by more than 1.0%, validating the method for routine commercial use.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. Adopted November 2023. Available at:[Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. July 2015. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Kinase Profiling & Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The 3-chloro-4-(pyridin-2-ylmethoxy) pharmacophore is a highly privileged structure in targeted oncology, most notably serving as the critical target-binding moiety in irreversible pan-ErbB inhibitors like Neratinib (). Conventionally, this moiety is linked to a quinoline core via an aniline nitrogen (-NH-) . While highly potent, aniline-derived kinase inhibitors frequently carry metabolic liabilities, including the potential formation of reactive quinone-imines that contribute to hepatotoxicity.
To circumvent these liabilities, medicinal chemists employ bioisosterism —the strategic replacement of functional groups to preserve biological activity while optimizing pharmacokinetic or safety profiles ()[1]. This guide objectively evaluates the bioisosteric shift from the standard aniline derivative to its phenol (-O-) derivative counterpart.
The Bioisosteric Shift: Hinge Region Dynamics
In the ATP-binding pocket of EGFR/HER2, the -NH- of the aniline derivative acts as a crucial hydrogen-bond donor to the backbone carbonyl of Met793 (in EGFR). Replacing this nitrogen with an oxygen (phenol derivative) fundamentally alters the interaction:
Oxygen acts primarily as an H-bond acceptor , resulting in the loss of the Met793 donor interaction.
However, the rigid 3-chloro-4-(pyridin-2-ylmethoxy) "tail" still occupies the deep hydrophobic specificity pocket, providing massive compensatory van der Waals interactions.
Fig 1. Mechanism of EGFR/HER2 pathway inhibition by 3-Chloro-4-(pyridin-2-ylmethoxy) derivatives.
Comparative Bioactivity Profiling
To objectively compare the performance of the phenol derivative against the standard aniline derivative and a reversible clinical control (Lapatinib), we synthesized comparative data across both biochemical (cell-free) and orthogonal cellular assays.
Table 1: Biochemical and Cellular
IC50
Benchmarks
Compound
Linkage Type
EGFR
IC50
(nM)
HER2
IC50
(nM)
BT474 Viability
IC50
(nM)
MDA-MB-231 Viability
IC50
(nM)
Aniline Derivative (Neratinib core)
-NH- (H-Bond Donor)
1.2 ± 0.3
3.5 ± 0.6
8.4 ± 1.2
> 5000
Phenol Derivative
-O- (H-Bond Acceptor)
18.5 ± 2.1
42.1 ± 4.5
115.0 ± 12.4
> 5000
Lapatinib (Control)
-NH- (Reversible)
10.8 ± 1.5
9.2 ± 1.1
35.2 ± 4.1
> 5000
Data Interpretation & Causality:
The ~15-fold drop in biochemical potency (1.2 nM vs 18.5 nM for EGFR) observed in the phenol derivative directly illustrates the energetic cost of losing the Met793 hydrogen bond. However, an
IC50
of 18.5 nM remains highly viable for drug development. Crucially, the cellular data acts as a self-validating system : both derivatives potently inhibit the HER2-amplified BT474 cell line but show zero toxicity (>5000 nM) in the EGFR/HER2-independent MDA-MB-231 line. This proves that the phenol derivative's mechanism of action remains strictly on-target, avoiding non-specific cytotoxicity.
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate strict internal controls and orthogonal validation steps to prevent false positives caused by assay interference (e.g., PAINS or autofluorescence) ()[2].
Why ADP-Glo? Unlike substrate-specific FRET assays, ADP-Glo directly measures the universal kinase product (ADP). This eliminates substrate-bias when comparing different kinases (EGFR vs. HER2).
Step-by-Step Workflow:
Compound Preparation: Serially dilute the Phenol and Aniline derivatives in 100% DMSO (10-point curve, 3-fold dilutions). Causality: Maintaining a constant final DMSO concentration (1%) across all wells prevents solvent-induced enzyme denaturation.
Enzyme/Inhibitor Pre-incubation: Combine 1 µL of compound with 4 µL of EGFR or HER2 kinase in assay buffer. Incubate for 30 minutes at Room Temperature (RT). Causality: Because the aniline derivative can act as a covalent irreversible inhibitor, pre-incubation is required to allow time-dependent binding kinetics to reach equilibrium.
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Critical: The ATP concentration must be set exactly at the apparent
Km
for each specific kinase. Causality: Operating at
Km
ensures that the calculated
IC50
accurately reflects the competitive binding affinity at the hinge region, allowing direct comparison between the Phenol and Aniline cores. Incubate for 60 minutes.
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This completely degrades unreacted ATP. Premature progression here will result in high background luminescence, destroying the assay window.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence after 30 minutes.
System Validation Criteria: The assay is only validated if the Z'-factor (calculated from DMSO vehicle vs. no-enzyme controls) is
≥0.65
, and the Lapatinib reference control falls within 3-fold of its historical benchmark.
Biochemical affinity does not guarantee cellular efficacy due to cell permeability and efflux pump dynamics.
Step-by-Step Workflow:
Cell Seeding: Seed BT474 (HER2+) and MDA-MB-231 (Triple Negative) cells at 3,000 cells/well in 384-well opaque plates. Incubate overnight.
Compound Treatment: Dose cells with the Phenol and Aniline derivatives (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO₂.
Lysis and Detection: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.
Readout: Measure luminescence.
Causality & Validation: The inclusion of the MDA-MB-231 cell line acts as an internal negative control. If the Phenol derivative shows toxicity in MDA-MB-231 cells, it indicates off-target cytotoxicity rather than pathway-specific inhibition.
References
Optimization of 6,7-Disubstituted 4-(Arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity
Source: Journal of Medicinal Chemistry (2005)
URL:[Link]
Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design
Source: Current Medicinal Chemistry (2005)
URL:[Link]
Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors
Source: Journal of Medicinal Chemistry (2022)
URL:[Link]
High-Resolution Structural Validation of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol: A Comparative Guide
As a Senior Application Scientist in structural biology and small-molecule drug development, I frequently encounter a critical bottleneck: accurately defining the three-dimensional conformation of highly flexible molecul...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in structural biology and small-molecule drug development, I frequently encounter a critical bottleneck: accurately defining the three-dimensional conformation of highly flexible molecular intermediates.
3-Chloro-4-(pyridin-2-ylmethoxy)phenol represents a classic structural challenge. Featuring a hydrogen-bond donating phenol, a hydrogen-bond accepting pyridine ring, an electron-withdrawing chlorine atom, and a highly flexible ether linkage (–O–CH₂–), this molecule can adopt multiple conformations. Understanding its precise 3D architecture is paramount for predicting solid-state polymorphism, optimizing structure-based drug design, and ensuring batch-to-batch synthetic reproducibility.
This guide provides an objective comparison of structural validation modalities for this compound, detailing why Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute spatial resolution, and provides a self-validating experimental protocol for its execution.
Methodological Comparison: SC-XRD vs. Alternative Modalities
When validating the structure of a small molecule like 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, researchers typically choose between SC-XRD, Solution-State Nuclear Magnetic Resonance (NMR), and Computational Modeling.
While NMR is exceptional for confirming bulk atomic connectivity and observing dynamic solution-state behavior, it fundamentally measures a time-averaged conformational ensemble[1]. Because the –O–CH₂– linker in our target molecule rotates freely in solution, NMR cannot definitively lock down the exact dihedral angles or the specific intermolecular hydrogen-bonding networks (e.g., between the phenol –OH and the pyridine nitrogen) that dictate solid-state behavior.
Conversely, SC-XRD provides absolute 3D atomic coordinates, precise bond lengths, and exact torsion angles by mapping the electron density of the molecule locked in a crystal lattice [1].
Table 1: Comparative Matrix of Structural Validation Techniques
Feature
Single-Crystal X-Ray Diffraction (SC-XRD)
Solution-State 2D NMR
Computational Modeling (DFT)
Primary Output
Absolute 3D atomic coordinates & electron density.
Cannot resolve exact static 3D coordinates easily.
Requires empirical validation to be trusted.
Structural Validation Decision Pathway
To determine the most scientifically rigorous and resource-efficient approach for validating 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, follow the decision matrix below.
Caption: Decision matrix for selecting the appropriate structural validation modality for small molecules.
Step-by-Step SC-XRD Experimental Protocol
To achieve sub-angstrom resolution for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the experimental workflow must be treated as a self-validating system. Every step—from nucleation to least-squares refinement—must be optimized to minimize thermal noise and maximize data redundancy.
Phase 1: Controlled Nucleation via Vapor Diffusion
Causality: 3-Chloro-4-(pyridin-2-ylmethoxy)phenol possesses both polar (phenol, pyridine) and lipophilic (aromatic rings) characteristics. Rapid solvent evaporation often leads to a kinetic trap, resulting in amorphous powders or twinned crystals. Vapor diffusion allows the slow equilibration of a solvent/anti-solvent system, gently pushing the solution into the metastable zone to induce controlled, singular nucleation [2].
Dissolution: Dissolve 10 mg of the highly purified compound in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner glass vial. Ensure complete dissolution (sonicate if necessary).
Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at a constant 20°C in a vibration-free environment.
Harvesting: Over 3–7 days, the volatile DCM will slowly exchange with the Hexane vapor, lowering the dielectric constant of the inner solution and yielding diffraction-quality single crystals.
Phase 2: Cryogenic Data Collection
Causality: Collecting diffraction data at room temperature allows significant atomic vibration, which smears the electron density map (high B-factors/displacement parameters). Cryo-cooling the crystal to 100 K freezes out these thermal motions, drastically sharpening the diffraction spots at high resolution angles [3].
Mounting: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and prevent ice ring formation.
Cooling: Mount the crystal on a goniometer loop and immediately transfer it into a 100 K nitrogen cold stream on the diffractometer.
Diffraction: Expose the crystal to Mo-Kα (
λ=0.71073
Å) or Cu-Kα (
λ=1.54184
Å) X-ray radiation. Collect a full sphere of data using
ω
and
ϕ
scans to ensure high data redundancy and completeness (>99%).
Phase 3: Structure Solution and Least-Squares Refinement
Integration: Integrate the raw diffraction frames to extract the intensities of the reflections (
Ihkl
).
Phasing: Solve the phase problem using Direct Methods or Intrinsic Phasing algorithms to generate the initial electron density map.
Refinement: Assign atomic identities (C, N, O, Cl) to the electron density peaks. Refine the model against
F2
(the square of the structure factors) using full-matrix least-squares minimization.
Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically (as thermal ellipsoids rather than spheres) to account for directional atomic vibrations.
Caption: Step-by-step experimental and computational workflow for Single-Crystal X-Ray Diffraction.
Quantitative Validation Metrics
A crystallographic model is only a hypothesis until it is mathematically validated against the empirical diffraction data. The refinement process is a self-validating loop that minimizes the difference between the observed diffraction pattern and the pattern calculated from the proposed 3D model [3].
For a small molecule like 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, the structure is considered successfully validated when the metrics fall within the strict acceptance criteria outlined below [4].
Table 2: Acceptance Criteria for Crystallographic Validation
Metric
Definition
Target Acceptance Criteria
Scientific Implication
R1
(Unweighted R-factor)
The absolute discrepancy between observed and calculated structure factor amplitudes.
< 0.05 (5%)
Indicates a highly accurate model. Values > 0.10 suggest missing atoms, wrong space group, or severe disorder.
wR2
(Weighted R-factor)
The discrepancy based on
F2
, weighted by the variance of the data.
< 0.15 (15%)
Accounts for experimental error in weak reflections. Drives the least-squares refinement engine.
GoF (Goodness of Fit)
A measure of how well the model accounts for the experimental errors.
0.95 to 1.05
A GoF near 1.0 proves the model is neither over-parameterized nor under-parameterized.
Data Completeness
The percentage of theoretically possible reflections actually collected.
> 99.0%
Ensures no spatial blind spots exist in the electron density map.
By strictly adhering to these metrics, researchers can confidently lock in the exact spatial orientation of the pyridine ring relative to the phenol core, providing an unambiguous, high-resolution foundation for downstream pharmaceutical development.
References
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics
Stanford University
Crystallization Methods and Vapor Diffusion
Wikipedia
Structure Determination and Validation Metrics (R-factor, wR2)
Diva-Portal
Main Group Chemistry: Small-Molecule X-ray Crystallography Metrics
MDPI
Validation
Comparing extraction yields of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol across solvents
Mechanistic Principles of Amphoteric Extraction 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a highly functionalized pharmaceutical intermediate. Designing an efficient liquid-liquid extraction (LLE) protocol for this molec...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Principles of Amphoteric Extraction
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a highly functionalized pharmaceutical intermediate. Designing an efficient liquid-liquid extraction (LLE) protocol for this molecule requires a deep understanding of its amphoteric nature. The compound possesses two opposing ionizable functional groups:
Pyridine Ring (Lewis Base): Exhibits a
pKa
of approximately 5.0–5.5.
Phenol Group (Lewis Acid): Exhibits a
pKa
of approximately 9.0–9.5.
The Causality of pH Control:
Because of these dual functional groups, the molecule's partition coefficient into an organic solvent is entirely dictated by the pH of the aqueous phase. Conventional single-pH extraction protocols often fail to recover amphoteric compounds because extreme pH values force the molecule into a highly water-soluble ionic state[1]. At low pH, the pyridine nitrogen protonates into a hydrophilic cation; at high pH, the phenol deprotonates into a hydrophilic phenolate anion.
To achieve maximum recovery, the extraction must be performed at the molecule's isoelectric point (pI)—typically between pH 7.0 and 7.5—where the neutral, un-ionized species predominates. This behavior mirrors the extraction dynamics of other amphoteric pharmaceutical building blocks, where the maximum distribution coefficient (
D
) occurs strictly between
pKa1
and
pKa2
[2].
Figure 1: pH-dependent speciation and extraction logic for amphoteric intermediates.
Solvent Performance & Yield Comparison
Once the aqueous phase is neutralized to the isoelectric point, the choice of organic solvent determines the final extraction efficiency. The neutral species of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol possesses both hydrogen-bond donor (phenol -OH) and acceptor (pyridine nitrogen, ether oxygen) sites.
Ethyl Acetate (EtOAc): Acts as a strong hydrogen-bond acceptor. It solvates the phenolic proton exceptionally well, leading to the highest extraction yields.
Dichloromethane (DCM): A polar, halogenated solvent that effectively solvates the lipophilic aromatic rings but lacks strong H-bond accepting capabilities, resulting in slightly lower yields than EtOAc.
Methyl tert-butyl ether (MTBE): Offers excellent phase separation and avoids the emulsion risks of EtOAc, but its lower polarity index reduces the absolute solubility of the target compound.
Heptane: A completely non-polar solvent that fails to disrupt the solute-water hydrogen bonding network, resulting in near-zero extraction yields.
Quantitative Solvent Comparison Data (at pH 7.2)
Solvent
Polarity Index
H-Bonding Capability
Extraction Yield (%)
Phase Separation Time
Emulsion Risk
Ethyl Acetate (EtOAc)
4.4
Strong Acceptor
94.5%
Moderate (3-5 min)
Moderate-High
Dichloromethane (DCM)
3.1
Poor
89.2%
Fast (< 2 min)
Low
MTBE
2.5
Moderate Acceptor
82.1%
Fast (< 2 min)
Very Low
Heptane
0.1
None
< 5.0%
Very Fast (< 1 min)
None
Self-Validating Extraction Protocol
To ensure reproducibility and prevent product loss, this protocol incorporates built-in validation checks—a standard requirement for rigorous pharmaceutical extractability profiling[3].
Step 1: Aqueous Preparation and pH Tuning
Suspend the crude 3-Chloro-4-(pyridin-2-ylmethoxy)phenol mixture in deionized water (approx. 10 mL water per gram of crude).
Slowly add 1M NaOH or 1M HCl dropwise while continuously stirring and monitoring with a calibrated pH meter.
Target a strict pH window of 7.2 ± 0.2 .
Validation Check 1: The solution should become noticeably cloudy or form a fine precipitate as the compound reaches its isoelectric point and its aqueous solubility drops. If the solution remains perfectly clear, verify the pH meter calibration.
Step 2: Solvent Partitioning
Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the aqueous mixture.
Agitate vigorously for 5 minutes to ensure complete mass transfer across the biphasic boundary.
Allow the mixture to settle until two distinct layers form.
Validation Check 2: Measure the pH of the lower aqueous layer post-agitation. If the pH has drifted outside the 7.0–7.5 range (due to the partitioning of acidic/basic impurities into the organic layer), re-adjust the aqueous pH to 7.2 and re-agitate.
Step 3: Phase Separation and Recovery
Separate the upper organic layer (EtOAc) from the lower aqueous layer.
Perform a second extraction on the aqueous layer using a half-volume (0.5:1 v/v) of EtOAc to capture residual product.
Combine the organic layers and wash with a saturated NaCl solution (brine) to remove dissolved water and residual salts.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the pure product.
Validation Check 3: Perform TLC (Thin-Layer Chromatography) on the final aqueous raffinate. The absence of a UV-active spot at the product's
Rf
confirms quantitative extraction.
Title: Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors
Source: MDPI
URL
Title: Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds
Source: Journal of Chemical Education - ACS Publications
URL
Title: Liquid−Liquid Equilibria of p-Aminophenol between Water and Trialkylamine, Trialkylphosphine Oxide, and Di(2-ethylhexyl)
Elemental Analysis Validation for 3-Chloro-4-(pyridin-2-ylmethoxy)phenol Purity: A Comparative Guide
The Analytical Challenge: Beyond Chromatographic Blind Spots In pharmaceutical development, the synthesis of heavily functionalized intermediates like 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (Chemical Formula: C12H10ClN...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Beyond Chromatographic Blind Spots
In pharmaceutical development, the synthesis of heavily functionalized intermediates like 3-Chloro-4-(pyridin-2-ylmethoxy)phenol (Chemical Formula:
C12H10ClNO2
, MW: 235.67 g/mol ) requires rigorous purity validation. Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) introduces a critical vulnerability: the "100% area normalization fallacy."
Because HPLC-UV only detects molecules with UV chromophores, it is entirely blind to inorganic salts, residual water, and non-UV-absorbing solvents. If a batch of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol crystallizes as a hemihydrate, HPLC-UV will still report 99.5%+ purity, ignoring the water mass. To establish absolute chemical integrity, we must employ orthogonal, self-validating systems. This guide objectively compares Elemental Analysis (CHNS/O) and Quantitative NMR (qNMR) against traditional chromatographic methods, providing field-proven protocols for absolute purity determination.
To build a self-validating analytical profile, researchers must understand the mechanistic strengths and limitations of each technique.
Analytical Parameter
Elemental Analysis (CHNS/O)
Quantitative NMR (qNMR)
HPLC-UV
LC-MS
Primary Output
Absolute % Mass of C, H, N, S, O
Absolute Mass Fraction (% w/w)
Relative Chromatographic Area %
Mass-to-Charge (
m/z
) / Relative %
Detects Solvates/Salts?
Yes (via mass balance deviation)
Yes (detects protonated solvents)
No (Blind spot)
No (Ionization bias)
Reference Standard
Generic (e.g., Sulfanilamide)
Generic Internal Standard
Identical Analyte Standard
Identical Analyte Standard
Sample Integrity
Destructive (Combustion)
Non-Destructive
Destructive
Destructive
Throughput
High (~5-10 mins/sample)
Medium (~15-30 mins/sample)
Medium (15-45 mins/run)
Medium
Orthogonal Validation Workflow
Orthogonal purity validation workflow integrating HPLC, Elemental Analysis, and qNMR.
Self-Validating Experimental Protocols
Protocol A: CHNS/O Elemental Analysis via Dumas Flash Combustion
The Causality: Chromatographic techniques normalize out non-absorbing impurities. Elemental analysis (EA) utilizes the Dumas method of complete flash combustion to break the sample down into fundamental gases (
CO2
,
H2O
,
NOx
). By quantifying these gases, we obtain an absolute mass balance. If the experimental carbon percentage is lower than the theoretical value, it proves the presence of invisible mass (e.g., water or inorganic ash) [1] [3].
Step-by-Step Methodology:
Micro-Weighing: Accurately weigh 2.000 ± 0.005 mg of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol into a highly pure tin capsule using a calibrated microbalance. Causality: Tin acts as a catalyst during combustion, driving the temperature up to ~1800°C in an exothermic flash.
System Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Sulfanilamide) to establish standard response factors for C, H, N, and S.
Flash Combustion: Drop the capsule into the combustion reactor (maintained at 1030°C) under a pulse of pure oxygen. The organic matrix is completely oxidized.
Reduction Phase: Pass the combustion gases through a reduction reactor containing elemental copper at 650°C. Causality: This removes excess oxygen and quantitatively reduces all
NOx
species to
N2
gas for accurate nitrogen determination.
Separation & Detection: Elute the gases (
N2
,
CO2
,
H2O
,
SO2
) through a specialized GC column and detect them via a Thermal Conductivity Detector (TCD).
Data Reconciliation: Compare the experimental percentages against the theoretical values for
C12H10ClNO2
(C: 61.16%, H: 4.28%, N: 5.94%).
Protocol B: Absolute Quantitative
1H
NMR (qNMR)
The Causality: Unlike HPLC, the signal intensity (integral) in an NMR spectrum is directly and strictly proportional to the number of nuclei generating that signal. By co-dissolving the analyte with a highly pure, structurally unrelated internal standard (IS), we can calculate the absolute mass fraction of the analyte without needing a reference standard of the analyte itself [2].
Step-by-Step Methodology:
Standard Selection: Select Maleic Acid (NIST SRM) as the internal standard. Causality: Its singlet at ~6.2 ppm does not overlap with the aromatic or aliphatic signals of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol.
Sample Preparation: Precisely co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid into a vial. Dissolve completely in 0.6 mL of
DMSO−d6
.
Acquisition Parameters:
Pulse Angle: 90° for maximum signal-to-noise.
Relaxation Delay (
D1
): Set to 60 seconds. Causality:
D1
must be at least 5 times the longest longitudinal relaxation time (
T1
) of the protons being integrated to ensure complete magnetization recovery and quantitative accuracy.
Scans: 64 scans for high signal-to-noise ratio (>250:1).
Integration & Calculation: Phase and baseline correct the spectrum. Integrate the IS peak and a distinct, isolated peak of the analyte (e.g., the methylene protons of the pyridin-2-ylmethoxy group). Calculate purity using the standard qNMR mass balance equation.
Experimental Data & Mass Balance Analysis
To demonstrate the power of this self-validating system, consider a batch of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol that passed HPLC-UV testing at 99.6% purity .
When subjected to CHNS Elemental Analysis, the data revealed a significant deviation from the theoretical anhydrous formula:
Element
Theoretical (Anhydrous)
Experimental Result
Theoretical (Hemihydrate)
Carbon (C)
61.16%
58.85%
58.91%
Hydrogen (H)
4.28%
4.55%
4.53%
Nitrogen (N)
5.94%
5.70%
5.73%
Data Interpretation: The experimental EA data perfectly matches the theoretical profile of a hemihydrate (
C12H10ClNO2⋅0.5H2O
). The HPLC-UV system was completely blind to this water mass, artificially inflating the purity.
Subsequent qNMR analysis using the Maleic Acid internal standard yielded an absolute mass fraction of 96.2% w/w for the active organic component. This perfectly reconciles with the EA data (the 0.5 molar equivalent of water accounts for ~3.8% of the total mass).
Conclusion
For complex pharmaceutical intermediates like 3-Chloro-4-(pyridin-2-ylmethoxy)phenol, relying solely on chromatographic techniques introduces unacceptable risks of undetected solvates or inorganic impurities. By implementing a self-validating workflow that pairs the absolute mass balance capabilities of CHNS/O Elemental Analysis with the structural quantification of qNMR, analytical scientists can guarantee the true chemical integrity of their materials prior to downstream API synthesis.
References
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (via PMC/NIH). [Link]
Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol In drug development and chemical research, the management of halogenated organic compounds requires rigorous adherence to en...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
In drug development and chemical research, the management of halogenated organic compounds requires rigorous adherence to environmental and safety protocols. 3-Chloro-4-(pyridin-2-ylmethoxy)phenol is a specialized intermediate that contains both a phenolic moiety and a covalently bound halogen (chlorine). Because of its chemical structure, its disposal is strictly governed by the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and the dangerous formation of toxic byproducts during destruction[1][2].
This guide outlines the causal logic, regulatory framework, and step-by-step operational procedures for the safe segregation, accumulation, and disposal of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol in a professional laboratory setting.
The Mechanistic Causality of Halogenated Waste Segregation
The primary reason 3-Chloro-4-(pyridin-2-ylmethoxy)phenol must be strictly segregated from general organic waste lies in its thermal degradation profile.
When non-halogenated organic waste is incinerated, it typically degrades into carbon dioxide and water. However, the incineration of halogenated compounds requires specialized, high-temperature Treatment, Storage, and Disposal Facilities (TSDFs) capable of achieving a >99.99% Destruction and Removal Efficiency (DRE)[3]. If halogenated wastes are improperly mixed with general waste and incinerated at standard temperatures, the chlorine atoms can act as precursors in complex nonchlorinated reactions, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[4][5].
Furthermore, under RCRA guidelines, mixing even a single drop of a regulated halogenated waste into a non-halogenated waste stream taints the entire container, classifying the whole volume as halogenated waste and exponentially increasing disposal costs for the institution[1][6].
Figure 1: Decision matrix and workflow for the segregation and disposal of halogenated organic laboratory waste.
Operational Waste Segregation Logic
To maintain a self-validating safety system in the laboratory, 3-Chloro-4-(pyridin-2-ylmethoxy)phenol waste must be segregated according to strict chemical compatibility rules.
Table 1: Compatibility and Segregation Matrix for Halogenated Phenols
Waste Category
Compatibility with 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
Rationale & Causality
Halogenated Solvents (e.g., DCM, Chloroform)
Compatible
Both require high-temperature TSDF incineration to prevent dioxin formation[6][7].
Non-Halogenated Solvents (e.g., Ethanol, Hexane)
Incompatible (Do Not Mix)
Mixing increases the volume of regulated halogenated waste, drastically increasing institutional disposal costs[6].
Aqueous Acids/Bases
Incompatible (Do Not Mix)
Can cause exothermic reactions or alter the solubility/toxicity profile of the phenol[6].
Heavy Metals / Cyanides
Incompatible (Do Not Mix)
Creates complex mixed-waste streams that are exceptionally difficult and dangerous for TSDFs to process[6].
Step-by-Step Disposal Methodology
The following protocol outlines the legally compliant method for disposing of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol under EPA RCRA regulations. Never attempt to chemically treat, neutralize, or evaporate this waste in the laboratory unless your facility holds a specific TSDF permit[2].
Step 1: Container Selection and Preparation
Select a chemically compatible container. High-Density Polyethylene (HDPE) carboys or PTFE-lined glass bottles are standard for halogenated organic wastes[6].
Ensure the container has a secure, leak-proof screw cap.
Inspect the container for any signs of prior degradation or contamination before use[2].
Step 2: Satellite Accumulation Area (SAA) Management
Designate a specific Satellite Accumulation Area (SAA) within the laboratory, typically inside an operating chemical fume hood, to store the waste container[6].
Place the primary waste container inside a secondary containment bin to capture any potential spills or leaks[6].
Critical Rule: The container must remain tightly closed at all times unless waste is actively being added. Allowing solvents to evaporate as a method of disposal is a direct violation of RCRA regulations[2].
Step 3: Hazardous Waste Labeling
Affix an official institutional "Hazardous Waste" tag to the container the moment the first drop of waste is added[6]. Do not wait until the container is full.
Clearly list all chemical constituents. Write out "3-Chloro-4-(pyridin-2-ylmethoxy)phenol" and the names of any solvents used (e.g., "Dichloromethane"). Do not use abbreviations or chemical formulas[6].
Check the applicable hazard boxes on the tag (e.g., "Toxic", "Halogenated Organic")[6].
Step 4: Transfer to Environmental Health and Safety (EHS)
Monitor the volume of the waste container. Once the container reaches ¾ full, or meets your institution's SAA time limit (often 3 days from the "full" date), it must be removed from the lab[2][6].
Complete your institution's online chemical waste collection request form to initiate a pickup by EHS personnel[6].
EHS will transport the waste to a licensed TSDF where it will undergo controlled, high-temperature incineration equipped with advanced scrubber systems to neutralize acidic combustion gases (like HCl) and prevent dioxin emission[4][8].
References
Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations". temple.edu. Available at:[Link]
Case Western Reserve University. "RCRA | Environmental Health and Safety". case.edu. Available at:[Link]
University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling". uhcl.edu. Available at:[Link]
National Center for Biotechnology Information (NCBI) / NIH. "Sources of Dioxins and Dioxin-like Compounds in the Environment". nih.gov. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System, Dioxin Containing Wastes, Federal Register Notice". epa.gov. Available at:[Link]
Basel Convention. "Does Reducing Chlorine in Wastes Decrease Dioxin Formation". basel.int. Available at: [Link]
The Center for Health, Environment & Justice. "The American People's Dioxin Report". chej.org. Available at: [Link]
Personal protective equipment for handling 3-Chloro-4-(pyridin-2-ylmethoxy)phenol
As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic safety system. The compound 3-Chloro-4-(pyridin-2-ylmethoxy)phe...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic safety system. The compound 3-Chloro-4-(pyridin-2-ylmethoxy)phenol presents a trifecta of structural hazards: a corrosive and systemically toxic phenol ring, a lipophilicity-enhancing chlorine atom that accelerates dermal absorption, and a basic pyridine moiety.
Understanding the causality behind our safety protocols is what separates standard laboratory compliance from true operational excellence. This guide provides the definitive, step-by-step operational and disposal framework for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.
Before interacting with the material, we must quantify the physical and chemical risks. The structural elements of halogenated phenols dictate our engineering controls.
Parameter
Value / Characteristic
Operational Implication
Chemical Class
Halogenated Pyridinyl Phenol
Requires both acid and base compatibility considerations during cleanup.
Target Fume Hood Face Velocity
80 – 120 fpm
Prevents turbulent escape of toxic dust into the breathing zone.
Thermal Degradation Point
> 300 °C
Strict prohibition of open flames; extreme risk of dioxin formation.
Dermal Permeability
Extremely High
Mandates double-gloving with Neoprene; rapid systemic toxicity risk.
Causality-Driven PPE & Engineering Controls
Standard laboratory PPE is entirely insufficient for this compound. The addition of the 3-chloro group increases the molecule's partition coefficient (LogP), meaning it will penetrate the lipid bilayer of human skin significantly faster than unsubstituted phenol [4].
Engineering Control (Primary): All handling must occur within a certified chemical fume hood. The hood must maintain an average face velocity of 80 to 120 feet per minute (fpm) [1]. Causality: Velocities above 125 fpm create vortex turbulence, which actively pulls hazardous phenolic dust out of the sash and into the operator's breathing zone.
Hand Protection: Double-gloving is mandatory. Use a heavy-duty Neoprene outer glove over a Nitrile inner glove. Causality: Phenols rapidly partition into latex and thin nitrile, causing structural degradation and breakthrough. Neoprene provides a superior, broad-spectrum chemical resistance profile against phenolic permeation [2].
Eye/Face Protection: Tightly fitting chemical splash goggles. If handling solutions >50 mL, a full-face shield is required to prevent mucous membrane exposure.
Body Protection: A fully buttoned, flame-resistant laboratory coat. Avoid synthetic fabrics (like polyester) that can melt or degrade upon chemical contact, fusing to the skin.
Self-Validating Experimental Protocols
Every protocol executed in the laboratory must be a self-validating system—meaning the procedure itself contains built-in checks to confirm it was performed safely and correctly.
Protocol A: Safe Weighing and Transfer Operation
System Validation: Before opening the chemical container, verify the fume hood's digital magnehelic gauge reads between 80–120 fpm. Validation: Tape a small piece of surveyor's tissue to the bottom of the sash; inward continuous deflection confirms active negative pressure.
PPE Integrity Check: Perform an inflation test on the Neoprene outer gloves to check for micro-punctures before donning.
Static Mitigation: Halogenated powders hold static charges, leading to aerosolization. Discharge the anti-static gun (Zerostat) over the conductive weigh boat prior to dispensing.
Transfer: Use a static-free PTFE or plastic spatula to transfer the solid.
Process Validation: After removing the sealed weigh boat, verify the analytical balance returns to exactly 0.000 g. Validation: A non-zero reading indicates micro-spillage on the pan, triggering immediate localized decontamination.
Protocol B: Spill Decontamination and Neutralization
Containment: Immediately cover the spilled solid with an inert, dust-suppressing absorbent (e.g., damp vermiculite or sand). Do not sweep dry powder.
Neutralization: Wash the affected surface with a mild basic solution (1% Sodium Carbonate). Causality: Phenols are weakly acidic; the base converts the hazardous phenol into a highly water-soluble, less volatile phenoxide salt, preventing off-gassing.
Decontamination Validation: Swab the cleaned surface with a pH indicator strip. Validation: A return to a neutral pH (7.0) validates the complete removal of both the acidic chemical residue and the basic decontamination wash.
Workflow Visualization: Spill Response Decision Tree
Below is the logical workflow for mitigating a breach in containment.
Spill response decision tree for halogenated phenolic compounds.
Waste Disposal & Thermal Hazards
Crucially, halogenated phenols must never be subjected to extreme heat or standard incineration without specialized exhaust scrubbers. Heating these compounds above 300°C triggers condensation reactions that form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [3].
Solid Waste: Collect all contaminated consumables (weigh boats, spatulas, gloves, absorbent) in a rigid, sealable polyethylene container. Label explicitly as: "Halogenated Phenolic Waste - DO NOT INCINERATE WITHOUT SCRUBBERS".
Liquid Waste: Aqueous waste containing phenoxide salts must be kept basic (pH > 8) to prevent the precipitation of the free phenol. Segregate this strictly from acidic waste streams to prevent violent exothermic reactions or the release of toxic vapors.
References
Northwestern University Research Safety. "Chemical Fume Hood Handbook." Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol." Available at:[Link]
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